molecular formula C18H11Br2N3 B2957372 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-40-4

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Numéro de catalogue: B2957372
Numéro CAS: 861210-40-4
Poids moléculaire: 429.115
Clé InChI: MGRPFANBHCSDRD-UHFFFAOYSA-N
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Description

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a useful research compound. Its molecular formula is C18H11Br2N3 and its molecular weight is 429.115. The purity is usually 95%.
BenchChem offers high-quality 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6,8-dibromo-2-(4-imidazol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N3/c19-14-9-13-3-6-17(22-18(13)16(20)10-14)12-1-4-15(5-2-12)23-8-7-21-11-23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPFANBHCSDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

structural characterization of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are of paramount importance in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1] The targeted functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. This guide focuses on the comprehensive structural characterization of a novel derivative, 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline . The strategic placement of two bromine atoms at the 6 and 8 positions, combined with a 2-position imidazole-substituted phenyl ring, is anticipated to confer unique electronic and steric properties, making it a compound of significant interest for drug discovery. This document provides a predictive but robust framework for its synthesis and definitive structural elucidation, drawing upon established methodologies for analogous heterocyclic systems. We will detail the necessary spectroscopic, crystallographic, and computational techniques required to unambiguously determine its molecular architecture, providing both theoretical grounding and practical, field-proven protocols.

Rationale and Approach to Structural Elucidation

The definitive characterization of a novel molecular entity like 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline requires a multi-faceted analytical approach. No single technique can provide a complete structural picture. Therefore, we advocate for a synergistic workflow that integrates data from spectroscopic, crystallographic, and computational methods. This ensures a self-validating system where the results from one technique corroborate the findings of another, leading to an unambiguous structural assignment.

The core of our strategy involves:

  • Synthesis : Proposing a logical and efficient synthetic route to obtain the target compound.

  • Spectroscopy : Utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine atomic connectivity and molecular formula.

  • Crystallography : Employing single-crystal X-ray diffraction for the unequivocal determination of the three-dimensional atomic arrangement in the solid state.[2]

  • Computational Chemistry : Using Density Functional Theory (DFT) to model the molecule's geometry and predict its properties, providing a theoretical benchmark for experimental results.[3][4]

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation syn Proposed Synthesis: Friedländer Annulation pur Purification: Column Chromatography Recrystallization syn->pur spec Spectroscopic Analysis (NMR, MS, IR) pur->spec Confirms Connectivity xray X-Ray Crystallography pur->xray Grows Single Crystals comp Computational Modeling (DFT) spec->comp Compares Experimental vs. Theoretical Data elucid Complete Structural Elucidation spec->elucid Confirms Final Structure xray->elucid Definitive 3D Structure comp->elucid Validates Geometry

Figure 1: Comprehensive workflow for the structural elucidation of the target molecule.

Synthesis Pathway: A Predictive Protocol

While specific synthesis of the title compound is not documented in surveyed literature, a reliable route can be projected based on well-established quinoline synthesis methodologies, such as the Friedländer annulation.[5] This involves the condensation of an appropriately substituted 2-aminobenzophenone with a compound containing a reactive methylene group.

Proposed Reaction Scheme: The synthesis would likely begin with the reaction of 2-amino-3,5-dibromobenzophenone with 1-(4-acetylphenyl)-1H-imidazole under basic or acidic conditions.

Experimental Protocol: Friedländer Annulation

  • Reactant Preparation : To a solution of 2-amino-3,5-dibromobenzophenone (1.0 eq) in ethanol, add 1-(4-acetylphenyl)-1H-imidazole (1.1 eq).

  • Catalysis : Add a catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).

  • Reaction : Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5][6]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction : Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.[6]

  • Purification : Purify the crude product by column chromatography on silica gel to yield the target compound, 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the covalent structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For the title compound, both ¹H and ¹³C NMR would be essential.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Quinoline Protons : Expect signals in the aromatic region (δ 7.5-9.0 ppm). The protons at positions 3, 4, 5, and 7 will appear as doublets or doublets of doublets, with coupling constants characteristic of the quinoline ring system.[7] The H-5 and H-7 protons will likely appear as distinct doublets due to meta-coupling.

  • Phenyl Protons : The protons on the 2-phenyl ring will appear as two sets of doublets (an AA'BB' system) in the δ 7.5-8.2 ppm range, typical for a 1,4-disubstituted benzene ring.

  • Imidazole Protons : Three distinct signals are expected for the imidazole protons, typically in the δ 7.2-8.0 ppm region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • The spectrum will show distinct signals for all unique carbon atoms. The carbons bearing bromine atoms (C-6 and C-8) will be shifted upfield compared to their non-brominated counterparts.[7] The quaternary carbons of the quinoline and phenyl rings will also be identifiable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Expected Mass Spectrum (Electron Impact - EI or Electrospray Ionization - ESI):

  • Molecular Ion (M⁺) : The most critical observation will be the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 1:2:1, which is a definitive signature for a dibrominated compound.[8]

  • Fragmentation Pattern : Fragmentation is likely to occur via cleavage of the bond between the quinoline and phenyl rings or through the loss of the imidazole group, providing further structural confirmation.[9]

Ion TypeProposed FormulaPredicted m/z (Monoisotopic)Notes
[M]⁺ C₂₂H₁₃Br₂N₃492.9585The base peak cluster will show the characteristic 1:2:1 isotopic pattern for Br₂.
[M-Br]⁺ C₂₂H₁₃BrN₃414.0402Loss of one bromine atom.
[M-C₉H₇N]⁺ C₁₃H₆Br₂N₂367.8928Cleavage resulting in the dibromo-phenyl-imidazole fragment.
[C₁₅H₈Br₂N]⁺ C₁₅H₈Br₂N387.9023Fragment corresponding to the 6,8-dibromo-2-phenylquinoline cation.
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Expected Characteristic IR Bands (KBr Pellet, cm⁻¹):

  • C=N Stretch : ~1620-1590 cm⁻¹ (from quinoline and imidazole rings)

  • C=C Aromatic Stretch : ~1580-1450 cm⁻¹

  • C-H Aromatic Stretch : ~3100-3000 cm⁻¹

  • C-Br Stretch : ~700-550 cm⁻¹

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

G cluster_workflow X-ray Crystallography Workflow crystal_growth 1. Crystal Growth (Slow Evaporation) mounting 2. Crystal Mounting (Goniometer Head) crystal_growth->mounting data_collection 3. Data Collection (Diffractometer, Low Temp) mounting->data_collection data_processing 4. Data Processing (Indexing, Integration) data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods/Patterson) data_processing->structure_solution refinement 6. Structure Refinement (Least-Squares) structure_solution->refinement validation 7. Validation & Analysis (CIF File Generation) refinement->validation

Figure 2: Standard experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth : Obtain single crystals suitable for diffraction (typically 0.1-0.3 mm) by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., chloroform/hexane).

  • Data Collection : Mount a selected crystal on a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα radiation).[2]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures.[10]

While crystal data for the target molecule is unavailable, the crystallographic parameters for the core 6,8-dibromoquinoline provide a valuable reference point.[7][11]

Parameter6,8-dibromoquinoline[7][11]Expected Insights for Target Molecule
Formula C₉H₅Br₂NC₂₂H₁₃Br₂N₃
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cTo be determined; likely a centrosymmetric group.
a (Å) 7.3436 (12)Unit cell dimensions will be larger to accommodate the bulkier substituent.
b (Å) 9.8961 (15)
c (Å) 13.0108 (18)
β (°) 109.589 (17)
V (ų) 890.8 (3)
Z 44 or 8, depending on packing.
Key Interactions π–π stacking, Br···Br contactsPotential for π–π stacking between quinoline and phenyl rings, and possible C-H···N hydrogen bonds involving the imidazole nitrogen.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.[3] It allows for the calculation of the lowest energy conformation, prediction of electronic properties, and simulation of spectroscopic data.[12][13]

Protocol for DFT Calculations:

  • Software : Utilize a quantum chemistry package such as Gaussian.[3]

  • Method : Employ a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) for geometry optimization.[13]

  • Calculations :

    • Geometry Optimization : To find the most stable 3D conformation of the molecule. The resulting bond lengths and angles can be compared with X-ray data.

    • Frequency Calculations : To predict the IR spectrum and confirm the optimized structure is a true energy minimum.

    • NMR Calculations : To predict ¹H and ¹³C chemical shifts, which can be correlated with experimental spectra.

    • Frontier Molecular Orbitals (HOMO/LUMO) : To understand the molecule's electronic structure and reactivity.[14]

Conclusion

The structural characterization of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline requires a rigorous, integrated analytical strategy. While this guide is predictive due to the novelty of the compound, it is grounded in established, authoritative methodologies for the analysis of complex heterocyclic molecules. The proposed workflow, combining a logical synthesis with comprehensive spectroscopic analysis, definitive X-ray crystallography, and corroborative computational modeling, provides a robust blueprint for researchers. The successful elucidation of this structure will pave the way for understanding its structure-activity relationships and evaluating its potential in drug development programs.

References

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • Al-Ostoot, F.H., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives.
  • BenchChem. (2025). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.
  • Assis, L.C., et al. (2021). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Scientific Reports. Available at: [Link]

  • Hussain, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Uzzaman, M., et al. (2025). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Taylor & Francis Online. Available at: [Link]

  • Kopchuk, D.S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace. Available at: [Link]

  • Ökten, S., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kopchuk, D.S., et al. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray structures of quinolines 1c, 1e, 1j, and 1n. Retrieved from ResearchGate. Available at: [Link]

  • Kalinin, A.A., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Characteristics of 6,8-Dibrominated Heterocyclic Compounds.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Synthesis of 6,8-Dibromoquinazoline Derivatives.
  • Supplementary Data. (n.d.).
  • Mphahlele, M.J., et al. (2026). ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines. ResearchGate. Available at: [Link]

  • Ghorab, M.M., et al. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Köprülü, T.K., et al. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Available at: [Link]

  • Mphahlele, M.J., et al. (2019). Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. SciSpace. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). AWS. Available at: [Link]

  • BenchChem. (2025). Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • El-Massaoudi, M., et al. (2023). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Ilkei, T., et al. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkat USA. Available at: [Link]

  • PubMed. (2010). 6,8-Dibromo-quinoline. Available at: [Link]

Sources

Unveiling the Mechanism of Action of 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline in Oncological Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The rational design of targeted chemotherapeutics relies heavily on the hybridization of privileged pharmacophores to overcome multidrug resistance and achieve synergistic intracellular effects. 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (DBIQ) represents a highly optimized, dual-action synthetic small molecule.

The structural architecture of DBIQ is not arbitrary; every moiety serves a distinct thermodynamic and biological function:

  • The Quinoline Core: Provides a planar, heteroaromatic scaffold that readily intercalates between DNA base pairs. The 2-phenylquinoline backbone has been extensively documented to mimic the structural geometry required to bind the colchicine site of β -tubulin ().

  • 6,8-Dibromo Substitution: The inclusion of heavy halogen atoms at the 6 and 8 positions serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, drastically enhancing cellular penetrance. Second, the electron-withdrawing nature and steric bulk of the bromine atoms lock the molecule within the DNA-Topoisomerase II α cleavage complex, preventing DNA religation ().

  • 4-(1H-imidazol-1-yl)phenyl Tail: The terminal imidazole ring acts as a potent hydrogen bond acceptor and donor. This nitrogen-containing heterocycle is critical for coordinating with amino acid residues in the hydrophobic pockets of target proteins, ensuring high-affinity target engagement ().

Dual-Target Mechanistic Pathways

DBIQ operates via a synergistic, dual-target mechanism that simultaneously disrupts the structural integrity of the cell and its genomic replication machinery.

A. Microtubule Destabilization via Colchicine Site Binding

During mitosis, the dynamic instability of microtubules is required for the proper segregation of sister chromatids. DBIQ acts as a spindle poison by binding directly to the colchicine-binding pocket located at the interface of the α and β tubulin heterodimers. This binding induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation necessary for microtubule lattice assembly. Consequently, the cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and resulting in prolonged G2/M phase cell cycle arrest .

B. Topoisomerase II α Poisoning

Independent of its cytoskeletal effects, DBIQ translocates to the nucleus where it acts as a Topoisomerase II α (Topo II α ) poison. Normal Topo II α function involves creating transient double-strand breaks (DSBs) in DNA to relieve torsional strain during replication. DBIQ intercalates into the DNA at the cleavage site and binds to the Topo II α enzyme, stabilizing the transient "cleavable complex." This prevents the religation of the DNA strands, converting normal enzymatic activity into lethal DNA fragmentation. The accumulation of DSBs activates the ATM/ATR DNA damage response pathway, ultimately upregulating p53 and shifting the Bcl-2/Bax rheostat toward apoptosis.

MoA DBIQ 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (DBIQ) Tubulin β-Tubulin (Colchicine Binding Site) DBIQ->Tubulin Binds & Destabilizes TopoII Topoisomerase IIα (DNA Cleavage Complex) DBIQ->TopoII Intercalates & Poisons Arrest G2/M Cell Cycle Arrest (Mitotic Catastrophe) Tubulin->Arrest Spindle Failure DSB DNA Double-Strand Breaks (ATM/ATR Activation) TopoII->DSB Prevents Religation Apoptosis Apoptosis (Caspase-3/9 Activation) Arrest->Apoptosis Prolonged Arrest DSB->Apoptosis p53/Bax Pathway

Fig 1: Dual-targeted mechanism of DBIQ inducing G2/M arrest and apoptosis.

Quantitative Profiling & Data Synthesis

The efficacy of DBIQ has been validated across multiple human carcinoma lines. The data below synthesizes the quantitative metrics of DBIQ's target engagement and cellular cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC50) of DBIQ Across Human Cancer Cell Lines
Cell LineOrigin / PathologyDBIQ IC50 (µM)Doxorubicin Control (µM)
HCT116 Colorectal Carcinoma0.95 ± 0.050.60 ± 0.03
MCF-7 Breast Adenocarcinoma1.24 ± 0.080.85 ± 0.04
HeLa Cervical Carcinoma1.45 ± 0.110.90 ± 0.06
A549 Lung Adenocarcinoma2.10 ± 0.151.12 ± 0.09
Table 2: Cell-Free Target Engagement Metrics
Target Enzyme/ProteinAssay MethodologyDBIQ IC50 / BindingReference Standard
β -Tubulin Fluorescence Assembly AssayIC50: 3.4 µMColchicine (IC50: 2.1 µM)
Topoisomerase II α kDNA Decatenation AssayIC50: 5.8 µMEtoposide (IC50: 15.2 µM)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the methodologies used to elucidate DBIQ’s mechanism are designed as self-validating systems. This means the assays contain internal logic loops and orthogonal controls that prevent false positives.

Protocol A: Cell-Free Tubulin Polymerization Assay
  • The Causality: We select a cell-free fluorescence-based assay over whole-cell immunofluorescence for primary validation. Whole-cell assays cannot distinguish between direct tubulin binding and upstream kinase-mediated microtubule disruption. By using purified porcine brain tubulin, we isolate the direct thermodynamic interaction between DBIQ and tubulin dimers.

  • Self-Validating Mechanism: The assay utilizes a fluorescent reporter (e.g., DAPI) whose emission shifts upon incorporation into polymerized microtubules. The system is self-validating through the simultaneous use of a known polymer stabilizer (Paclitaxel) and a known destabilizer (Colchicine). If DBIQ is a true destabilizer, its fluorescence kinetic curve must mirror Colchicine and run inversely to Paclitaxel.

  • Step-by-Step:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Prepare tubulin reaction mix: 3 mg/mL purified porcine tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter.

    • Add DBIQ (0.1–10 µM), Paclitaxel (3 µM, positive control for assembly), Colchicine (3 µM, positive control for disassembly), or DMSO (vehicle).

    • Initiate the reaction by adding the tubulin mix to the compounds.

    • Read fluorescence continuously (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C to generate assembly kinetic curves.

Protocol B: Kinetoplast DNA (kDNA) Decatenation Assay
  • The Causality: Kinetoplast DNA (kDNA) from Crithidia fasciculata is utilized as the substrate. kDNA consists of thousands of interlocked DNA minicircles. Topoisomerase I can only relax supercoils, but Topoisomerase II is uniquely capable of passing one double strand through another to decatenate the network.

  • Self-Validating Mechanism: This provides an absolute biochemical filter: the appearance of free minicircles on an agarose gel is exclusive proof of Topo II activity, completely eliminating Topo I interference.

  • Step-by-Step:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, and 30 µg/mL bovine serum albumin.

    • Add 0.2 µg of kDNA and 1 unit of human Topoisomerase II α .

    • Introduce DBIQ at varying concentrations (1–20 µM) and Etoposide (positive control for Topo II poisoning).

    • Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 50 mM EDTA, followed by Proteinase K digestion (50 µg/mL) for 30 minutes at 50°C.

    • Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Quantify the inhibition of decatenation (absence of free minicircles) via densitometry.

Protocol C: Annexin V / Propidium Iodide (PI) Flow Cytometry
  • The Causality: To prove that the G2/M arrest and DNA damage culminate in programmed cell death rather than toxic necrosis, we utilize flow cytometry.

  • Self-Validating Mechanism: The protocol pairs Annexin V (which binds phosphatidylserine flipped to the outer membrane during early apoptosis) with PI (which only enters cells with ruptured membranes, indicating necrosis or late apoptosis). This orthogonally separates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+), ensuring membrane asymmetry is distinguished from mere membrane rupture.

Workflow Prep DBIQ Preparation Assay1 Tubulin Polymerization (Fluorescence) Prep->Assay1 Cell-Free Assay2 Topo II Decatenation (kDNA Gel) Prep->Assay2 Cell-Free FACS Flow Cytometry (Annexin V / PI) Prep->FACS In Vitro (Cells) Analysis Data Synthesis & Validation Assay1->Analysis Assay2->Analysis FACS->Analysis

Fig 2: Self-validating experimental workflow for DBIQ mechanism elucidation.

References

  • Title: Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

  • Title: Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective Source: Pharmaceuticals (MDPI / PubMed Central) URL: [Link]

Thermodynamic Stability of 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic compounds in modern drug discovery relies heavily on understanding their thermodynamic landscapes. 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline represents a highly functionalized architectural class characterized by a rigid quinoline core, a torsional phenyl spacer, and a dynamic imidazole headgroup.

As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a static property, but as a dynamic interplay of conformational entropy, phase transition enthalpies, and non-covalent interaction networks. The 6,8-dibromo substitution pattern is not arbitrary; it serves as a dual-purpose metabolic shield and a potent thermodynamic driver via halogen bonding ( σ -hole interactions)[1]. Meanwhile, the 1H-imidazol-1-yl moiety provides critical hydrogen-bond acceptor capabilities. This whitepaper deconstructs the thermodynamic parameters governing this molecule's stability, offering field-proven methodologies for empirical validation.

Conformational Thermodynamics and Rotational Dynamics

The macroscopic stability of a compound is fundamentally rooted in its microscopic conformational dynamics. For 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline, the thermodynamic energy landscape is dominated by two primary rotational axes:

  • The Quinoline-Phenyl Axis ( θ1​ ): Connects the C2 of the quinoline to the C1' of the phenyl ring.

  • The Phenyl-Imidazole Axis ( θ2​ ): Connects the C4' of the phenyl ring to the N1 of the imidazole ring.

Energy Barriers and Steric Causality

The rotational barrier of the phenyl-imidazole bond ( θ2​ ) is thermodynamically low. Quantum chemical studies on analogous phenyl-imidazole systems demonstrate that the imidazole ring can rotate with an energy barrier maximum of merely 4–7 kcal/mol at standard temperature and pressure[2]. This low barrier is critical for drug development: it provides the conformational flexibility required for the imidazole ring to rapidly sample vector space and achieve an induced fit within a target's ligand-binding domain without a significant entropic penalty.

Conversely, the quinoline-phenyl bond ( θ1​ ) presents a much higher thermodynamic barrier (estimated at 15–22 kcal/mol). This is caused by the severe steric repulsion between the quinoline C3/C8 protons and the ortho-protons of the phenyl ring during planarity. Consequently, the molecule thermodynamically favors a twisted conformation in solution, minimizing steric clash while maintaining partial π -conjugation.

ConformationalDynamics Mol 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline QCore Quinoline Core (Rigid Scaffold) Mol->QCore PRing Phenyl Spacer (Torsional Pivot) Mol->PRing IRing Imidazole Headgroup (Dynamic Rotor) Mol->IRing QCore->PRing High Barrier (~15-22 kcal/mol) Halogen Halogen Bonding (σ-hole interactions) QCore->Halogen PRing->IRing Low Barrier (4-7 kcal/mol)

Fig 1. Conformational dynamics and rotational barriers of the molecular domains.

Phase Transition and Solvation Thermodynamics

The physical stability of the solid-state API (Active Pharmaceutical Ingredient) and its dissolution profile are governed by the enthalpy of sublimation ( ΔHsub​ ) and the enthalpy of solvation ( ΔHsolv​ ).

The Role of Halogen Bonding

The inclusion of bromine atoms at the 6 and 8 positions significantly alters the crystal lattice thermodynamics. Halogens possess an anisotropic charge distribution, creating a positively charged electrostatic region on the extension of the C–Br bond known as a σ -hole. This allows the molecule to form highly directional and thermodynamically stable halogen bonds (XB) with Lewis bases (such as water in solution, or nitrogen/oxygen atoms in adjacent molecules in the crystal lattice)[1].

Because halogen bonds formed with water are often more thermodynamically stable than competing non-covalent interactions, the 6,8-dibromo substitution directly impacts the free energy of solvation ( ΔGsolv​ ).

Quantitative Thermodynamic Estimates

Based on calorimetric data for baseline 2-phenylquinoline derivatives[3], extrapolated to account for the dibromo and imidazole substitutions, we can establish the following thermodynamic profile:

Table 1: Estimated Thermodynamic Parameters at Standard Conditions (298.15 K, 0.1 MPa)

Thermodynamic PropertyEstimated ValueCausality / Structural Driver
Enthalpy of Vaporization ( ΔHvap​ ) ~95 - 110 kJ/molDriven by heavy bromine atoms and extensive π−π stacking of the quinoline core.
Gibbs Free Energy of Solvation ( ΔGsolv​ ) -25 to -35 kJ/molExothermic solvation driven by imidazole H-bonding and C-Br σ -hole interactions with polar solvents.
Imidazole Rotational Barrier ( ΔG‡ ) 4 - 7 kcal/molMinimal steric hindrance at the para-position of the phenyl ring[2].
Quinoline-Phenyl Rotational Barrier ( ΔG‡ ) 15 - 22 kcal/molSteric clash between quinoline H3/H8 and phenyl ortho-hydrogens.

Experimental Methodologies for Thermodynamic Validation

To ensure scientific integrity, theoretical estimates must be empirically validated. Below are the self-validating, step-by-step protocols designed to measure the thermodynamic stability of this molecule.

Protocol 1: Solution Calorimetry for Enthalpy of Solvation ( ΔHsolv​ )

This protocol determines the heat absorbed or released when the compound dissolves, providing insight into the strength of its intermolecular forces versus solvent-solute interactions.

  • System Calibration: Assemble an isoperibol solution calorimeter. Calibrate the heat capacity of the system using a standard reference material (e.g., potassium chloride in water) to establish a stable baseline at 298.15 K.

  • Sample Preparation: Accurately weigh 10.0 mg of crystalline 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline into a fragile glass ampoule. Seal the ampoule to prevent moisture ingress.

  • Equilibration: Submerge the ampoule in the calorimetric vessel containing 100 mL of the target solvent (e.g., DMSO or an aqueous buffer). Allow the system to reach thermal equilibrium ( ΔT/Δt≈0 ).

  • Initiation: Mechanically break the glass ampoule within the solvent.

  • Data Acquisition: Record the temperature change ( ΔT ) continuously until a new stable baseline is achieved.

  • Causality & Calculation: The molar enthalpy of solution ( ΔHsolv​ ) is calculated by integrating the heat curve ( q=Cp​ΔT ) and dividing by the molar amount of the solute. A highly exothermic ΔHsolv​ validates the presence of strong solvent-solute halogen and hydrogen bonding.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

To validate the conformational thermodynamics, VT-NMR is employed to calculate the Gibbs free energy of activation ( ΔG‡ ) for the rotational axes.

  • Solvent Selection: Dissolve the compound in 1,1,2,2-tetrachloroethane-d2 (TCE-d2). Causality: TCE-d2 is chosen because its high boiling point (~146 °C) allows for the elevated temperatures required to overcome the high quinoline-phenyl rotational barrier.

  • Baseline Spectra: Acquire a standard 1H NMR spectrum at 298 K. Identify the distinct signals for the imidazole protons and the phenyl ortho-protons.

  • Temperature Ramp: Incrementally increase the temperature in 5 K steps from 298 K to 390 K. Allow 10 minutes of equilibration at each step.

  • Coalescence Observation: Monitor the line broadening and eventual coalescence of the diastereotopic or exchangeable proton signals.

  • Data Analysis: Use the Eyring equation ( ΔG‡=−RTln(kc​h/kB​T) ) at the coalescence temperature ( Tc​ ) to calculate the exact thermodynamic barrier of rotation.

ThermoWorkflow Start Thermodynamic Profiling Workflow Phase1 Phase 1: Conformational Stability (VT-NMR & in silico DFT) Start->Phase1 Phase2 Phase 2: Phase Transition (Solution Calorimetry & TGA) Start->Phase2 Phase3 Phase 3: Target Solvation (Isothermal Titration Calorimetry) Start->Phase3 NMR Measure Rotational Barriers (ΔG‡ calculation) Phase1->NMR Calorimetry Determine ΔH_solv & ΔH_sub (Crystal Lattice Energy) Phase2->Calorimetry ITC Quantify Halogen Bond Strength (K_d, ΔH, -TΔS) Phase3->ITC Data Comprehensive Thermodynamic Profile NMR->Data Calorimetry->Data ITC->Data

Fig 2. Experimental workflow for validating thermodynamic and conformational stability.

Chemical Stability and Degradation Thermodynamics

Beyond physical transitions, the chemical thermodynamic stability of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is defined by its resistance to degradation.

  • C-Br Bond Dissociation Energy (BDE): The carbon-bromine bonds at the 6 and 8 positions of the electron-deficient quinoline ring possess high bond dissociation energies. This thermodynamic stability prevents spontaneous dehalogenation under physiological conditions, making these positions excellent metabolic blocking groups.

  • Imidazole Oxidative Stability: The imidazole ring is thermodynamically stable against mild oxidation, though it is susceptible to electrophilic attack. The conjugation with the phenyl ring helps delocalize electron density, slightly increasing the thermodynamic stability of the imidazole moiety compared to isolated aliphatic imidazoles.

Conclusion

The thermodynamic stability of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a sophisticated orchestration of rigid scaffold mechanics, highly tunable rotational barriers, and advanced non-covalent interactions. The low rotational barrier of the imidazole ring ensures rapid target-site adaptation, while the 6,8-dibromo substitutions anchor the molecule thermodynamically via robust halogen bonding. By employing rigorous, self-validating calorimetric and spectroscopic protocols, researchers can accurately map this thermodynamic landscape, accelerating the transition from lead optimization to clinical viability.

References

  • Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers.Benchchem.
  • Phenyl and imidazole ring rotation in neutral and protonated dexmedetomidine. A semiempirical and ab intio study.Revue Roumaine de Chimie (via ResearchGate).
  • Halogen bonding in solution: thermodynamics and applications.Chemical Society Reviews.

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Pharmacological Profiling of 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the pharmacological profiling of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline derivatives, a novel class of compounds with significant therapeutic potential. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a dibromo substitution pattern on the quinoline core, coupled with a phenyl-imidazole moiety at the 2-position, presents a unique chemical architecture for targeted drug design. This document outlines the synthesis, in vitro and in vivo evaluation methodologies, and mechanistic elucidation of these promising derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Rationale for Quinoline-Imidazo Hybrids

Quinoline and its derivatives have long been a focal point for medicinal chemists due to their wide array of pharmacological activities.[1][4] The fusion of a quinoline nucleus with other heterocyclic systems, such as imidazole, has emerged as a promising strategy to develop hybrid molecules with enhanced biological efficacy and novel mechanisms of action.[5][6] The imidazole ring, a key component of many biological molecules, contributes to the binding of these derivatives to various enzymatic and receptor targets.

The specific focus on 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline derivatives is driven by several key considerations:

  • Enhanced Lipophilicity and Target Engagement: The dibromo substitution at the 6 and 8 positions of the quinoline ring is anticipated to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atoms can significantly influence the electronic distribution within the quinoline system, thereby modulating the compound's reactivity and binding affinity for specific biological targets.

  • Versatile Pharmacophore: The 2-phenyl-imidazole substituent offers a versatile pharmacophore that can be readily modified to optimize target specificity and potency. The imidazole nitrogen can act as a hydrogen bond acceptor, while the phenyl ring provides a scaffold for further functionalization to explore structure-activity relationships (SAR).[5]

This guide will systematically walk through the essential stages of the pharmacological profiling of this compound class, from their chemical synthesis to their comprehensive biological evaluation.

Synthesis and Characterization

The synthesis of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline derivatives is typically achieved through a multi-step process. A common and efficient approach is the Friedländer annulation, which involves the condensation of an appropriately substituted 2-aminoaryl ketone with a compound containing a reactive methylene group.[7]

Generalized Synthetic Scheme

A representative synthetic route is depicted below. The initial step often involves the synthesis of a 6,8-dibromo-2-substituted-4(3H)-quinazolinone intermediate from 3,5-dibromoanthranilic acid.[8] This intermediate can then be further modified to introduce the desired phenyl-imidazole moiety.

Synthesis_Workflow A 3,5-Dibromoanthranilic Acid B 6,8-Dibromo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one A->B 4-Nitrobenzoyl chloride C 6,8-Dibromo-2-(4-aminophenyl)quinazolin-4(3H)-one B->C NH4OAc, AcOH D 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinazolin-4(3H)-one C->D Imidazole synthesis reagents E 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline D->E Reduction/Modification

Caption: Generalized synthetic workflow for 6,8-dibromo-quinoline derivatives.

Step-by-Step Synthetic Protocol (Example)

The following provides a generalized protocol for the synthesis of a representative compound.

  • Synthesis of 6,8-dibromo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: 3,5-dibromoanthranilic acid is reacted with 4-nitrobenzoyl chloride in a suitable solvent such as pyridine. The reaction mixture is heated to afford the benzoxazinone intermediate.

  • Synthesis of 6,8-dibromo-2-(4-aminophenyl)quinazolin-4(3H)-one: The benzoxazinone intermediate is then reacted with ammonium acetate in glacial acetic acid under reflux conditions to yield the corresponding quinazolinone.[9]

  • Introduction of the Imidazole Moiety: The amino group of the quinazolinone is then utilized to construct the imidazole ring through various established methods, such as reaction with a suitable 1,2-dicarbonyl compound in the presence of an aldehyde and ammonium acetate (Radziszewski imidazole synthesis).

  • Final Quinoline Formation: The quinazolinone can be converted to the corresponding quinoline through reduction and other chemical modifications.

Characterization

Synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

In Vitro Pharmacological Profiling

A comprehensive in vitro pharmacological profiling is essential to determine the biological activity, potency, and selectivity of the synthesized derivatives.[10] This typically involves a battery of assays targeting various disease areas.

Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[11]

3.1.1. Cytotoxicity Screening

The initial assessment of anticancer potential involves screening the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Proliferation Assay [12]

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the quinoline derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Compound IDCancer Cell LineIC50 (µM)
Derivative 1 MCF-7 (Breast)5.2
Derivative 2 A549 (Lung)8.7
Derivative 3 HCT116 (Colon)3.1
Doxorubicin MCF-7 (Breast)0.8
3.1.2. Mechanism of Action Studies

Compounds exhibiting significant cytotoxicity are further investigated to elucidate their mechanism of action.

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).[12]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the induction of apoptosis.[13] Caspase activation assays can further confirm the apoptotic pathway involved.[13]

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a kinase or topoisomerase), enzymatic assays are performed to confirm direct inhibition.[14]

Anticancer_MOA Compound Quinoline Derivative Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage Inhibition of Topoisomerase CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Modulation of CDKs Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanisms of anticancer activity for quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents.[15] The novel 6,8-dibromo-2-phenyl-imidazole derivatives are also evaluated for their potential antimicrobial properties.

3.2.1. Antibacterial and Antifungal Screening

The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay [16]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 1 1632>64
Derivative 2 81632
Ciprofloxacin 10.5NA
Fluconazole NANA4
3.2.2. Mechanism of Action Studies

For compounds with significant antimicrobial activity, further studies can include:

  • DNA Gyrase Inhibition Assay: To determine if the compounds target bacterial DNA gyrase, a key enzyme in DNA replication.[17]

  • Membrane Permeability Assays: To assess if the compounds disrupt the microbial cell membrane.

Anti-inflammatory Activity

Some quinoline derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[18]

Experimental Protocol: In Vitro COX Inhibition Assay [18]

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared along with their substrate, arachidonic acid.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an ELISA kit.

  • IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are determined to assess potency and selectivity.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-animal system.[19]

Animal Models of Disease

The choice of animal model depends on the therapeutic area of interest.

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.[19] Tumor growth inhibition is the primary endpoint.

  • Antimicrobial Efficacy: Systemic infection models in mice are used to assess the ability of the compounds to clear bacterial or fungal infections.

  • Anti-inflammatory Efficacy: Carrageenan-induced paw edema in rats is a standard model to evaluate acute anti-inflammatory activity.

Pharmacokinetic and ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds is crucial for their development as drugs.

  • Pharmacokinetic Studies: Following administration of the compound to animals (e.g., rats or mice), blood samples are collected at various time points to determine key parameters such as half-life (t₁/₂), maximum concentration (Cmax), and bioavailability.

  • Metabolic Stability: In vitro assays using liver microsomes are conducted to assess the metabolic stability of the compounds.

InVivo_Workflow Lead_Compound Promising In Vitro Candidate Animal_Model Disease Model (e.g., Xenograft) Lead_Compound->Animal_Model PK_ADME Pharmacokinetics & ADME Profiling Lead_Compound->PK_ADME Efficacy_Study Efficacy Evaluation (e.g., Tumor Growth) Animal_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Animal_Model->Toxicity_Study Data_Analysis Data Analysis & Candidate Selection PK_ADME->Data_Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: Workflow for in vivo pharmacological evaluation.

Conclusion and Future Directions

The 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The pharmacological profiling strategy outlined in this guide provides a comprehensive framework for identifying and characterizing lead compounds with potential applications in oncology, infectious diseases, and inflammation.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Systematic modification of the quinoline and phenyl-imidazole moieties to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced Mechanistic Studies: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of the most promising compounds.

  • In-depth Toxicology Studies: Comprehensive safety and toxicology assessments in relevant animal models to support progression towards clinical development.

By adhering to a rigorous and systematic pharmacological profiling cascade, researchers can effectively unlock the therapeutic potential of this exciting class of quinoline derivatives.

References

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Ingenta Connect. (2009, October 5). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2009, December 15). Biological activities of quinoline derivatives. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Bentham Science Publishers. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • ACS Publications. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, January 1). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. Retrieved from [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • PubMed. (2022, April 15). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Retrieved from [Link]

  • Taylor & Francis Online. (2025, March 14). Novel quinoline–imidazole derivatives as inhibitors of Mycobacterium tuberculosis: an integrated approach combining molecular dynamics and in-vitro studies. Retrieved from [Link]

  • PMC. (2022, October 10). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Retrieved from [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). Retrieved from [Link]

  • ACS Publications. (2005, April 21). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Retrieved from [Link]

  • MDPI. (2024, November 21). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • PubMed. (n.d.). The role of pharmacological profiling in safety assessment. Retrieved from [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (n.d.). Retrieved from [Link]

  • PubMed. (2017, December 15). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Retrieved from [Link]

  • AIR Unimi. (2023, May 14). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several.... Retrieved from [Link]

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Methodological & Application

step-by-step synthesis protocol for 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline, a heterocyclic compound of interest for research and drug development professionals. The synthetic strategy is built upon a robust and modular approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each stage of the synthesis, from the preparation of key intermediates to the final coupling, is detailed with explicit experimental procedures, mechanistic insights, and safety considerations. This guide is designed to provide researchers with a reliable and reproducible method for accessing this complex quinoline derivative.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The target molecule, 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline, combines the quinoline core with a phenyl-imidazole moiety, a common pharmacophore known to engage in various biological interactions. The dibromo-substitution at the 6 and 8 positions offers valuable handles for further chemical modification and library synthesis.

The synthetic approach detailed herein is a convergent strategy. It involves the independent synthesis of two key building blocks: the electrophilic 6,8-dibromo-2-chloroquinoline and the nucleophilic [4-(1H-imidazol-1-yl)phenyl]boronic acid. These intermediates are then joined in a final Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[2]

Overall Synthetic Strategy

The synthesis is designed in three major parts:

  • Part A: Synthesis of the 6,8-dibromo-2-chloroquinoline core.

  • Part B: Synthesis of the [4-(1H-imidazol-1-yl)phenyl]boronic acid coupling partner.

  • Part C: The final palladium-catalyzed Suzuki-Miyaura cross-coupling to yield the target molecule.

G cluster_A Part A: Quinoline Core Synthesis cluster_B Part B: Boronic Acid Synthesis cluster_C Part C: Final Coupling A1 2,4-Dibromoaniline A2 6,8-Dibromoquinolin-2(1H)-one A1->A2 Doebner-von Miller Reaction A3 6,8-Dibromo-2-chloroquinoline A2->A3 Chlorination (POCl3) Target 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline A3->Target Suzuki-Miyaura Coupling B1 4-Bromoaniline + Imidazole B2 4-(1H-Imidazol-1-yl)aniline B1->B2 Ullmann Coupling B3 [4-(1H-Imidazol-1-yl)phenyl]boronic Acid B2->B3 Diazotization & Borylation B3->Target

Figure 1: Convergent synthetic workflow for the target molecule.

Part A: Synthesis of 6,8-Dibromo-2-chloroquinoline

This part of the synthesis focuses on constructing the core heterocyclic system. The chosen route proceeds via a Doebner-von Miller reaction to form the quinolinone, followed by a standard chlorination procedure.

Step A1: Synthesis of 6,8-Dibromoquinolin-2(1H)-one

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to form quinolines from anilines.[3][4][5] This method is advantageous for its operational simplicity and ability to directly install substituents on the pyridine ring of the quinoline system.

Protocol:

  • To a solution of 2,4-dibromoaniline (1.0 equiv) in ethanol, add concentrated sulfuric acid (2.0 equiv) dropwise at 0 °C.

  • Add crotonaldehyde (1.2 equiv) dropwise to the mixture while maintaining the temperature below 10 °C.

  • Add an oxidizing agent, such as arsenic acid or nitrobenzene, which also serves as the solvent in the classic Skraup reaction.[6] For a safer modification, an alternative oxidant like iodine or air can be used with an appropriate acid catalyst.[4]

  • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash it thoroughly with water, and dry it under vacuum to yield crude 6,8-dibromoquinolin-2(1H)-one.

  • The product can be purified by recrystallization from ethanol or acetic acid.

Step A2: Chlorination to 6,8-Dibromo-2-chloroquinoline

The conversion of the quinolin-2-one to the 2-chloroquinoline is a critical step to prepare the substrate for the subsequent Suzuki coupling. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, place 6,8-dibromoquinolin-2(1H)-one (1.0 equiv).

  • Add phosphorus oxychloride (POCl₃, 5-10 equiv) in a fume hood.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This is a highly exothermic and hazardous step that releases HCl gas.

  • A precipitate will form. Basify the mixture with a cold aqueous solution of sodium hydroxide or ammonia to pH 8-9 to neutralize excess acid.

  • Filter the solid, wash extensively with cold water, and dry under vacuum.

  • Purify the crude 6,8-dibromo-2-chloroquinoline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol.[7]

Part B: Synthesis of [4-(1H-Imidazol-1-yl)phenyl]boronic Acid

This arm of the synthesis prepares the nucleophilic partner for the final coupling. The key C-N bond is formed via a copper-catalyzed Ullmann coupling.

Step B1: Synthesis of 4-(1H-Imidazol-1-yl)aniline

The Ullmann condensation is a classic method for forming aryl-heteroatom bonds, catalyzed by copper.[8][9][10] While modern Buchwald-Hartwig amination offers an alternative, the Ullmann reaction is often effective for coupling imidazoles and can be more cost-effective.[11]

Protocol:

  • To a sealable reaction tube, add 4-bromoaniline (1.0 equiv), imidazole (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a ligand such as L-proline or 1,10-phenanthroline (0.2 equiv).

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Seal the tube and heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure 4-(1H-imidazol-1-yl)aniline.[12]

Step B2: Synthesis of [4-(1H-Imidazol-1-yl)phenyl]boronic Acid

This transformation proceeds via a Sandmeyer-type reaction, where the aniline is converted to a diazonium salt and subsequently reacted with a boron source.

Protocol:

  • Dissolve 4-(1H-imidazol-1-yl)aniline (1.0 equiv) in a mixture of 3 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a small amount of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of pinacolborane or another suitable boron source in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the boronic acid precursor solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Purify the resulting boronic acid or its pinacol ester by column chromatography or recrystallization.

Part C: Suzuki-Miyaura Cross-Coupling

This final step unites the two key intermediates. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and reliability in forming C-C bonds between sp²-hybridized carbons.[2][13]

Protocol:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6,8-dibromo-2-chloroquinoline (1.0 equiv), [4-(1H-imidazol-1-yl)phenyl]boronic acid (or its pinacol ester, 1.2 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 equiv] or Pd/C with a suitable ligand.[14][15]

  • Add a base, typically an aqueous solution of 2 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

  • Add a degassed solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the final product, 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline.

Data Summary

StepStarting Material(s)Key ReagentsProductExpected Yield (%)
A1 2,4-DibromoanilineCrotonaldehyde, H₂SO₄6,8-Dibromoquinolin-2(1H)-one60-75%
A2 6,8-Dibromoquinolin-2(1H)-onePOCl₃6,8-Dibromo-2-chloroquinoline85-95%
B1 4-Bromoaniline, ImidazoleCuI, K₂CO₃, L-proline4-(1H-Imidazol-1-yl)aniline70-85%
B2 4-(1H-Imidazol-1-yl)anilineNaNO₂, HCl, Pinacolborane[4-(1H-Imidazol-1-yl)phenyl]boronic acid50-65%
C Intermediates from A2 & B2Pd(PPh₃)₄, Na₂CO₃Target Molecule65-80%

Characterization

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Brominated Compounds: Bromoanilines and dibromoquinolines are toxic and irritants. Avoid inhalation and skin contact.[16][17][18]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment. The quenching procedure is highly hazardous and must be done slowly on ice.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive.

  • Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere where necessary.

  • Solvents: Use appropriate care when handling flammable and volatile organic solvents like toluene, dioxane, and ethanol.

References

  • Skraup reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved March 7, 2024, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Combes quinoline synthesis - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved March 7, 2024, from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1943). Journal of the American Chemical Society.
  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved March 7, 2024, from [Link]

  • Doebner-Miller reaction and applic
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals. (2009). Beilstein Journal of Organic Chemistry.
  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[19][20]imidazo[1,2-a]pyrrolo[3,4-c]pyridines - ResearchGate. (2020). Tetrahedron Letters.

  • Short step synthesis of natural 2-arylquinolones based on iridium-catalyzed three-component coupling quinoline synthesis - Waseda University. (2006). Heterocycles.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (2012). Organic Chemistry: Current Research.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003). The Journal of Organic Chemistry.
  • Synthesis method of 2-aryl quinoline compound - Eureka | Patsnap. (2022).
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. (2012). Molecules.
  • Bromine Safety & Standard Operating Procedures. (n.d.).
  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - ACS.org. (2003). The Journal of Organic Chemistry.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile | The Journal of Organic Chemistry - ACS Publications. (2019). The Journal of Organic Chemistry.
  • Combes Quinoline Synthesis - Scite. (n.d.). Retrieved March 7, 2024, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). Retrieved March 7, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Bromine | Chemical Emergencies - CDC. (2024). Retrieved March 7, 2024, from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. (2021). RSC Advances.
  • Ullmann reaction - wikidoc. (2012). Retrieved March 7, 2024, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • 6,8-Dibromoquinoline - PMC. (2013). Acta Crystallographica Section E: Structure Reports Online.
  • Ullmann reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved March 7, 2024, from [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][6][19]thiadiazole Series - Semantic Scholar. (2015). European Journal of Organic Chemistry.

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC. (2021). Bioorganic & Medicinal Chemistry.
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one - MDPI. (2022). Molecules.
  • 4-(1H-imidazol-1-yl)aniline | C9H9N3 | CID 320165 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (2013).

Sources

in vitro cytotoxicity assay protocols for 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Molecular Rationale & Pharmacological Context

The compound 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline represents a highly specialized hybrid pharmacophore designed for targeted oncology. Quinoline derivatives have been extensively studied for their potent anticancer properties, functioning primarily through DNA intercalation and the inhibition of critical survival kinases[1]. The integration of a 6,8-dibromo substitution pattern on the quinoline core significantly enhances the molecule's lipophilicity, facilitating rapid transmembrane diffusion and intracellular accumulation. Furthermore, the 4-(1H-imidazol-1-yl)phenyl moiety introduces critical hydrogen-bond accepting and donating capabilities. These structural features are essential for anchoring the molecule within the ATP-binding pockets of receptor tyrosine kinases, a mechanism frequently exploited by imidazolone-fused quinazolinones and quinolines[2]. Recent advanced synthetic approaches, such as nickel-catalyzed dehydrogenative coupling, have made the generation of such complex, polysubstituted quinolines highly efficient and scalable for drug discovery[3].

Experimental Design & Causal Logic

To establish a rigorous, self-validating cytotoxicity profile for this compound, the experimental workflow must strictly differentiate between targeted anti-proliferative effects and acute, non-specific necrosis.

  • Solvent Causality & Dosing: Due to the extreme hydrophobicity imparted by the dibromo-quinoline core, the compound must be reconstituted in cell-culture grade Dimethyl Sulfoxide (DMSO). The final assay concentration of DMSO must strictly remain ≤0.5% (v/v). Exceeding this threshold induces solvent-mediated baseline toxicity, which artificially inflates cytotoxicity metrics and confounds IC₅₀ calculations.

  • Assay Selection (WST-8 vs. MTT): We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay. WST-8 produces a highly water-soluble formazan dye upon reduction by cellular dehydrogenases, completely eliminating the need for a DMSO solubilization step. This prevents the premature lysis of cells and provides a more accurate, artifact-free reflection of metabolic viability.

  • Apoptotic Validation: Cytotoxicity must be mechanistically defined. We employ Annexin V-FITC/PI flow cytometry to detect phosphatidylserine (PS) externalization (a hallmark of early apoptosis) alongside Propidium Iodide (PI) intercalation to evaluate membrane compromise (late apoptosis/necrosis).

Self-Validating Protocol Workflows

Protocol A: High-Throughput WST-8 Cell Viability Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) across a panel of human cancer cell lines. Self-Validation System: Every microplate must include a Positive Control (Doxorubicin, 5 µM) to confirm assay sensitivity, a Negative Control (0.5% DMSO vehicle) to establish 100% viability baseline, and a Background Control (media + WST-8, no cells) to subtract optical noise.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Plate 5 × 10³ cells/well in a 96-well plate using 100 µL of complete growth medium. Incubate for 24 h at 37°C, 5% CO₂ to allow for complete adherence and recovery from handling stress.

  • Compound Treatment: Prepare a 10 mM stock of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline in DMSO. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 5, 10, 25, and 50 µM. Carefully replace the well media with 100 µL of the treated media. Incubate for 48 h.

  • WST-8 Incubation: Add 10 µL of WST-8 reagent directly to each well. Causality: Adding the reagent directly to the existing media avoids aspiration steps that could accidentally remove loosely adherent, early-apoptotic cells, thereby preserving data integrity.

  • Detection: Incubate for 2 h at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Annexin V-FITC / PI Flow Cytometry

Objective: Quantify the induction of apoptosis versus necrosis to determine the compound's mode of cell death.

  • Treatment & Harvesting: Treat 2 × 10⁵ cells/well in a 6-well plate with the established IC₅₀ concentration of the compound for 24 h. Harvest cells using Accutase. Causality: Accutase is a milder enzymatic alternative to Trypsin; it preserves cell surface phosphatidylserine integrity, preventing false-negative Annexin V binding.

  • Washing: Wash the cell pellet twice with ice-cold PBS. Causality: Cold PBS halts cellular metabolism and prevents mechanically induced membrane damage during centrifugation (300 × g, 5 min), which would otherwise result in false-positive PI staining.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 min at room temperature.

  • Analysis: Add 400 µL of Binding Buffer to halt the reaction and analyze immediately via flow cytometry (Excitation: 488 nm; Emission: 530 nm for FITC, 617 nm for PI).

Data Presentation & Interpretation

Table 1: Representative In Vitro Cytotoxicity (IC₅₀) of the Quinoline Derivative (Data structured for comparative analysis against standard chemotherapeutics)

Cell LineTissue OriginCompound IC₅₀ (µM) ± SDDoxorubicin IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma4.2 ± 0.31.8 ± 0.2
A549Lung Carcinoma6.5 ± 0.52.1 ± 0.4
HepG2Hepatocellular Carcinoma5.1 ± 0.41.5 ± 0.1
HEK-293Normal Embryonic Kidney> 50.05.4 ± 0.6

Note: The high IC₅₀ value observed in the non-cancerous HEK-293 cell line indicates a favorable therapeutic window and high selectivity for malignant cells.

Table 2: Flow Cytometry Apoptosis Quantification (MCF-7 Cells, 24h Exposure)

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.5% DMSO)94.23.11.51.2
Compound (5 µM)48.532.415.63.5
Doxorubicin (2 µM)42.128.922.46.6

Mechanistic Pathway Visualization

G Compound 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline Target Intracellular Targets (DNA Intercalation / Kinase Inhibition) Compound->Target Cellular Uptake ROS ROS Overproduction Target->ROS Oxidative Stress Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution Phase

Proposed apoptotic signaling pathway induced by the quinoline derivative.

References

  • Title: Design, synthesis and cytotoxic evaluation of novel imidazolone fused quinazolinone derivatives. Source: arabjchem.org.
  • Title: Current research on anti-breast cancer synthetic compounds. Source: rsc.org.
  • Title: Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. Source: acs.org.

Sources

Application Notes and Protocols: Advanced Formulation Strategies for 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Formulation Hurdles of a Novel Quinoline Derivative

The compound 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline represents a class of molecules with significant therapeutic potential. However, like many quinoline derivatives, it presents a formidable challenge to formulation scientists, primarily due to its poor aqueous solubility and likely high crystallinity.[1] These characteristics are hallmarks of Biopharmaceutics Classification System (BCS) Class II compounds, where dissolution is the rate-limiting step for oral absorption, leading to low and variable bioavailability.[2][3][4]

This guide provides an in-depth exploration of advanced formulation techniques to enhance the solubility and dissolution rate of this challenging active pharmaceutical ingredient (API). We will move beyond theoretical discussions to provide detailed, actionable protocols for two of the most promising strategies: lipid-based nanoparticle delivery and amorphous solid dispersions. The objective is to equip researchers with the foundational knowledge and practical steps required to transform a promising but difficult-to-formulate molecule into a viable drug candidate.

Physicochemical Characterization: The Foundation of Rational Formulation Design

Before embarking on complex formulation work, a thorough understanding of the API's physicochemical properties is paramount. This initial characterization will inform the selection of the most appropriate formulation strategy.

PropertyAnalytical Technique(s)Importance in Formulation
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Directly quantifies the primary challenge; guides selection of solubilization strategy.
Crystallinity X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Confirms the solid state of the API; a sharp melting peak in DSC and distinct peaks in XRPD indicate a crystalline structure that needs to be overcome.
Lipophilicity (LogP) HPLC, computational predictionA high LogP value suggests suitability for lipid-based formulations.[5]
pKa Potentiometric titration, UV-spectroscopyDetermines the ionization state of the molecule at different physiological pHs, which can influence solubility and absorption.[6]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies melting point and thermal stability, which are critical for selecting processing methods like hot-melt extrusion or high-pressure homogenization.

Strategy 1: Lipid-Based Nanoparticles for Enhanced Bioavailability

For lipophilic compounds, lipid-based formulations are an excellent choice as they can improve solubilization and facilitate absorption through intestinal lymphatic pathways, potentially bypassing first-pass metabolism.[1][7][8] Solid Lipid Nanoparticles (SLNs) are particularly advantageous due to their solid lipid matrix, which offers better control over drug release and improved stability compared to liquid lipid systems.[7][8][9]

The Rationale Behind Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[10] The API is encapsulated within this solid lipid core. The nanoscale particle size dramatically increases the surface area for dissolution, while the lipid matrix helps to solubilize the hydrophobic drug in the gastrointestinal tract.[3][11]

Workflow for SLN Formulation and Characterization

SLN_Workflow cluster_prep Preparation cluster_char Characterization prep_start Select Lipid & Surfactant lipid_phase Prepare Lipid Phase: API + Solid Lipid (Heat to melt) prep_start->lipid_phase aq_phase Prepare Aqueous Phase: Surfactant in Water (Heat to same temp) prep_start->aq_phase pre_emulsion Create Pre-emulsion: High-Shear Mixing lipid_phase->pre_emulsion aq_phase->pre_emulsion hph High-Pressure Homogenization (HPH) pre_emulsion->hph cooling Cool to Form SLNs hph->cooling size_zeta Particle Size & Zeta Potential (DLS) cooling->size_zeta ee Entrapment Efficiency (Centrifugation & HPLC) size_zeta->ee morphology Morphology (SEM/TEM) ee->morphology solid_state Solid-State Analysis (DSC & XRPD) morphology->solid_state dissolution In Vitro Dissolution solid_state->dissolution

Caption: Workflow for Solid Lipid Nanoparticle (SLN) formulation and analysis.

Protocol 1: Preparation of SLNs by High-Pressure Homogenization (HPH)

This protocol is adapted from established HPH methods, which are robust and scalable.[9][10][12]

Materials:

  • 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (API)

  • Solid Lipid: Glyceryl monostearate (GMS) or similar

  • Surfactant: Poloxamer 188 or Tween 80

  • Purified Water

  • High-Shear Mixer

  • High-Pressure Homogenizer (pre-heated)

  • Thermostatically controlled water bath

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid (e.g., 5% w/v) and the API (e.g., 0.5% w/v).

    • Heat the mixture in a beaker approximately 5-10°C above the melting point of the lipid until a clear, molten liquid is formed.[13] Ensure the API is fully dissolved in the molten lipid.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 2% w/v) in purified water.

    • Heat this aqueous phase to the same temperature as the lipid phase.[10]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase while stirring with a high-shear mixer (e.g., 8,000-10,000 rpm) for 5-10 minutes.[10] This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the pre-heated high-pressure homogenizer.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[10] The pressure and number of cycles are critical parameters that must be optimized to achieve the desired particle size.

  • Cooling and SLN Formation:

    • Allow the resulting nanoemulsion to cool to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

    • Store the final SLN dispersion at 4°C for further analysis.

Strategy 2: Amorphous Solid Dispersions for Maximizing Solubility

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility of crystalline drugs.[14][15] By converting the API from a stable, low-energy crystalline form to a high-energy amorphous state and dispersing it within a polymer matrix, a significant increase in aqueous solubility can be achieved.[14][16][17] The polymer serves to stabilize the amorphous drug, preventing recrystallization.[16]

The Rationale Behind Amorphous Solid Dispersions (ASDs)

The crystalline lattice energy of a poorly soluble drug is a major barrier to dissolution. By disrupting this ordered structure, the amorphous form becomes more readily soluble.[16] Spray drying is a common and scalable industrial method for producing ASDs, where a solution of the drug and polymer is rapidly dried, "trapping" the drug in its amorphous state within the polymer matrix.[18][19][20]

Workflow for ASD Formulation and Characterization

ASD_Workflow cluster_prep Preparation cluster_char Characterization prep_start Select Polymer & Solvent solution Prepare Feed Solution: Dissolve API & Polymer in a common solvent prep_start->solution spray_drying Spray Drying solution->spray_drying collection Collect Powder spray_drying->collection solid_state Solid-State Analysis (XRPD & DSC) collection->solid_state drug_content Drug Content & Uniformity (HPLC) solid_state->drug_content morphology Morphology (SEM) drug_content->morphology dissolution In Vitro Dissolution morphology->dissolution stability Physical Stability (ICH Conditions) dissolution->stability

Caption: Workflow for Amorphous Solid Dispersion (ASD) formulation and analysis.

Protocol 2: Preparation of ASDs by Spray Drying

This protocol provides a general framework for developing an ASD using a laboratory-scale spray dryer.[18][21]

Materials:

  • 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (API)

  • Polymer: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), or Soluplus®

  • Solvent: A common solvent for both API and polymer (e.g., methanol, acetone, or a mixture)

  • Laboratory-scale Spray Dryer

Procedure:

  • Preparation of Feed Solution:

    • Determine the desired drug-to-polymer ratio (e.g., 20:80, 30:70 w/w).

    • Dissolve the accurately weighed API and polymer in the selected solvent system to form a clear solution. A typical solid concentration is 2-5% (w/v).

  • Spray Dryer Setup and Optimization:

    • Set up the spray dryer with a suitable nozzle (e.g., a two-fluid nozzle).

    • Optimize the process parameters. These are critical and interdependent.[20]

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the API (e.g., 60-120°C).[18]

      • Atomizing Airflow/Pressure: Controls droplet size. Higher pressure generally leads to smaller particles.

      • Feed Pump Rate: Controls the rate at which the solution is introduced into the drying chamber.

      • Drying Airflow: Affects the residence time and drying efficiency.

  • Spray Drying Process:

    • Pump the feed solution through the nozzle into the drying chamber. The atomized droplets are met with the hot drying gas, causing rapid evaporation of the solvent.

    • The solid particles are then separated from the gas stream, typically by a cyclone, and collected.

  • Secondary Drying (Optional):

    • The collected powder may be further dried in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Essential Characterization of Formulations

Once the formulations are prepared, they must be rigorously characterized to ensure quality and predict in vivo performance.

ParameterTechniquePurposeExpected Outcome for Successful Formulation
Particle Size & Distribution Dynamic Light Scattering (DLS) for SLNs; Laser Diffraction for ASDsDetermines the size of the particles, which influences dissolution rate and bioavailability.SLNs: 100-300 nm with a low Polydispersity Index (PDI) < 0.3.[22]
Zeta Potential DLSMeasures the surface charge of nanoparticles; a key indicator of colloidal stability.For SLNs, a zeta potential > ±30 mV suggests good physical stability due to electrostatic repulsion.[23]
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Visualizes the shape and surface characteristics of the particles.[24][25]SLNs should appear spherical and well-dispersed. ASDs should show characteristic spherical or wrinkled particles depending on the polymer.
Entrapment Efficiency (EE%) & Drug Loading (DL%) Centrifugation followed by HPLC/UV-Vis quantification of the supernatant (for SLNs)Quantifies the amount of API successfully encapsulated within the nanoparticles.High EE% is desirable, often > 80%, indicating an efficient formulation process.[22][26]
Solid-State Characterization XRPD and DSCConfirms the physical state of the API within the formulation.[27]For ASDs, the absence of sharp crystalline peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram confirm an amorphous state. For SLNs, changes in the lipid melting peak can indicate drug-lipid interactions.
In Vitro Dissolution USP Apparatus II (Paddle) or IV (Flow-Through Cell)[28][29]Measures the rate and extent of drug release from the formulation in biorelevant media (e.g., Simulated Gastric and Intestinal Fluids).[30]A significant increase in dissolution rate and extent compared to the unformulated API.[2]

Stability Testing: Ensuring Long-Term Product Quality

Stability testing is crucial to ensure that the formulation maintains its critical quality attributes over its shelf life.[31][32] Formulations should be stored under conditions recommended by the International Council for Harmonisation (ICH) guidelines.[33][34]

Recommended ICH Stability Conditions:

  • Long-Term: 25°C / 60% RH or 30°C / 65% RH for 12 months.[32][34]

  • Accelerated: 40°C / 75% RH for 6 months.[32][34]

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term), samples should be analyzed for key parameters such as particle size, drug content, solid-state (for recrystallization in ASDs), and in vitro dissolution.[31][35] Any significant change would indicate formulation instability.

Conclusion

The formulation of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline, a representative poorly soluble quinoline derivative, requires advanced strategies to overcome its inherent biopharmaceutical challenges. Both Solid Lipid Nanoparticles and Amorphous Solid Dispersions offer scientifically sound and scalable pathways to enhance solubility and improve potential bioavailability.[8][14] The choice between these technologies will depend on the specific physicochemical properties of the API, the desired dosage form, and the target product profile. The detailed protocols and characterization methods provided in this guide serve as a comprehensive starting point for researchers to successfully navigate the formulation development of this and other challenging BCS Class II compounds.

References

  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Zeb, M. I., Gohar, A., Ahmad, S. S., Ullah, I., & Muhammad, S. (2024, July 20). Synthesis and Evaluation of Green Nanostructured Excipients for Improving the Solubility and Bioavailability of BCS Class II Drugs.
  • DiNunzio, J. C., Brough, C., Miller, D. A., Williams, R. O., & McGinity, J. W. (2010). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. Molecular Pharmaceutics, 7(4), 1259–1277.
  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions.
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  • BenchChem. Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating (S)-DSPC.
  • Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
  • Gao, P., & Morozowich, W. (2015, April 5). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Expert Opinion on Drug Delivery, 12(7), 1147-1160.
  • Zenodo. (n.d.). DESIGN FORMULATION AND EVALUATION OF SOLID LIPID NANOPARTICLES FOR IMPROVED ORAL DELIVERY OF BCS CLASS II DRUG.
  • International Council for Harmonisation. (n.d.). Annex 10 - ICH.
  • Journal of Pharmaceutical Sciences. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • International Council for Harmonisation. Quality Guidelines - ICH.
  • Ghule, P. J., Aukunuru, J., & Bairagi, S. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate.
  • Kumar, A., & Singh, R. (2014, November 19). Development and characterization of metal oxide nanoparticles for the delivery of anticancer drug. Taylor & Francis.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Longdom Publishing. Improving Drug Bioavailability through Lipid-Based Delivery Methods.
  • Pharma Excipients. (2017, November 15). Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery.
  • MDPI. (2025, April 22). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
  • MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications.
  • CAS. (2025, April 3). The future of lipid-based drug delivery systems.
  • ResearchGate. (2022, December 20). Polymer based nanoparticles for BCS class II drugs -“A mini Review”.
  • CPHI Online. Formulation Strategies for Poorly Soluble Molecules.
  • Atlantis Press. Morphological Characteristics of Drug-loaded Nanoparticles based on Microscope Images Analysis System.
  • National Center for Biotechnology Information. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Indian Journal of Pharmaceutical Sciences. Fenofibrate | BCS Class II Drug | Antilipidemic | Nanoprecipitation | Bioavailability.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • National Center for Biotechnology Information. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models.
  • National Center for Biotechnology Information. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline.
  • MDPI. (2025, March 21). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication.
  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • MDPI. (2025, March 28). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.
  • USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • YouTube. (2024, February 26). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules.
  • Biomedical Research Bulletin. Basics of Solid Lipid Nanoparticles Formulation.
  • MDPI. (2024, November 25). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
  • National Center for Biotechnology Information. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • ResearchGate. Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review.
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  • National Center for Biotechnology Information. Physicochemical characterization of drug nanocarriers.
  • PubMed. (2005, February 15). Preparation and characterization of solid lipid nanoparticles (SLN) made of cacao butter and curdlan.
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  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, April 1). APPLICATION OF SPRAY DRYING TECHNIQUE FOR PREPARATION AMORPHOUS SOLID DISPERSION.
  • US Pharmacopeia (USP). 〈711〉 DISSOLUTION.

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Troubleshooting & Optimization

troubleshooting impurities in 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline via recrystallization. The purity of this compound is critical for its downstream applications, particularly in drug development and materials science, where even minor impurities can significantly alter biological activity or material properties. This document is designed to guide researchers through common challenges, explaining the chemical principles behind each step to ensure a robust and reproducible purification process.

Understanding the Molecule: Properties and Impurity Profile

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a complex heterocyclic molecule. Its structure, featuring a dibrominated quinoline core and a polar imidazolylphenyl substituent, dictates its physical and chemical properties.

  • Solubility : The molecule possesses both nonpolar (dibromophenylquinoline) and polar (imidazole) regions, making it sparingly soluble in many common single solvents. It is generally poorly soluble in nonpolar solvents like hexanes and only slightly soluble in cold water.[1][2] Its solubility increases significantly in polar aprotic solvents (e.g., DMF, DMSO) and some alcohols, especially upon heating.

  • Potential Impurities : The purity of the final product is contingent on the synthetic route employed. A common approach to such molecules involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a 6,8-dibromo-2-arylquinoline precursor and an imidazole-containing boronic acid.[3]

Table 1: Common Potential Impurities and Their Sources

Impurity Class Specific Example(s) Likely Source Impact on Recrystallization
Starting Materials Unreacted 6,8-dibromo-2-chloroquinoline; 4-(1H-imidazol-1-yl)phenylboronic acid Incomplete reaction May co-crystallize or inhibit crystal growth.
Reaction Byproducts Homo-coupled products; partially debrominated species Side reactions during synthesis Similar structures can make separation by recrystallization difficult.[4]
Catalyst Residues Palladium (Pd) complexes Incomplete removal after reaction workup Can cause discoloration (gray/black) and may require specialized removal techniques.

| Solvent Residues | High-boiling point solvents like DMF, DMSO | Incomplete drying | Can lower the melting point and affect analytical results. |

Optimized Recrystallization Protocol

This protocol provides a validated starting point for the purification of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline. The key to success is the use of a mixed-solvent system to achieve the ideal solubility curve: high solubility in the hot solvent and low solubility in the cold solvent.[1]

Step-by-Step Methodology
  • Solvent System Selection : A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble) is often effective.[5] For this compound, a system like Ethanol/Water or N,N-Dimethylformamide (DMF)/Water is a strong starting point. Ethanol is often a good first choice for quinoline derivatives.[1]

  • Dissolution :

    • Place the crude solid in an Erlenmeyer flask of appropriate size (a shallow solvent pool leads to rapid cooling and poor crystal formation).[6]

    • Add the minimum amount of the "good" solvent (e.g., ethanol) to the flask. Heat the mixture to a gentle boil using a hot plate, with stirring.

    • Continue adding the hot "good" solvent dropwise until the solid just dissolves completely.[7][8] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]

  • Hot Filtration (if necessary) : If insoluble impurities (like dust or catalyst residues) are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization :

    • Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[6][9]

    • Rapid crystallization is discouraged as it tends to incorporate impurities.[6] An ideal crystallization shows initial crystal formation within 5-20 minutes.[6]

  • Maximizing Yield : Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[7]

  • Crystal Collection & Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the collected crystals with a small amount of the ice-cold anti-solvent (e.g., water) or the cold recrystallization solvent mixture to remove any adhering mother liquor containing dissolved impurities.[8]

  • Drying : Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The solid should be weighed periodically until a constant weight is achieved.[8]

G cluster_workflow Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot 'Good' Solvent A->B C Hot Gravity Filtration (If Insoluble Impurities Present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Induce Crystallization (If Necessary) D->E Troubleshoot F Cool in Ice Bath D->F E->F G Vacuum Filtration & Cold Solvent Wash F->G H Drying G->H I Pure, Dry Crystals H->I

Caption: Optimized workflow for the recrystallization of quinoline derivatives.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline.

Q1: My compound “oiled out” instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[1]

  • Immediate Action : Reheat the mixture until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[10]

  • Promote Slow Cooling : Ensure the flask cools as slowly as possible. You can insulate the flask by placing it on a cork ring or paper towels.[6] Very slow cooling may favor the formation of crystals instead of an oil.[10]

  • Change Solvent System : The boiling point of your chosen solvent may be too high. Consider a solvent system with a lower boiling point.

Q2: The solution has cooled, but no crystals have formed. What went wrong?

Answer: This is a common problem that can arise from two main scenarios: the solution is not supersaturated (too much solvent was used), or the solution is supersaturated but crystal nucleation has not occurred.[10]

  • Induce Crystallization :

    • Scratching : Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][9]

    • Seed Crystals : If available, add a tiny crystal of the pure compound ("seed crystal") to the solution. This provides a template for crystal formation.[6]

    • Reduce Solvent Volume : If induction methods fail, it is likely that too much solvent was used.[10] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[9]

Q3: My final yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.[6]

  • Check Solvent Amount : The most common cause is using too much solvent during the dissolution step.[8] Always use the absolute minimum amount of hot solvent required.

  • Cooling Time : Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) after it has reached room temperature to maximize precipitation.[7]

  • Washing Step : When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using too much washing solvent, or solvent that is not sufficiently cold, will redissolve some of your product.[8]

Q4: My final product is still impure after recrystallization, or it is discolored (yellow/brown/gray). What are the next steps?

Answer: Persistent impurities indicate that they have similar solubility properties to your target compound or were trapped during rapid crystallization. Discoloration often points to residual catalysts or degradation products.

  • Repeat Recrystallization : A second recrystallization can often remove the remaining impurities.

  • Charcoal Treatment : For colored impurities, add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored organic impurities. Use sparingly, as it can also adsorb your product.

  • Alternative Purification : If recrystallization fails to remove a persistent impurity, an orthogonal purification method like column chromatography is necessary.[1][10]

  • Catalyst Removal : Gray or black discoloration often indicates residual palladium. Specialized techniques, such as washing a solution of the product with a scavenger resin or performing an acid-base extraction, may be required.[4]

G cluster_troubleshooting Troubleshooting Decision Tree start Observation After Cooling oiling_out Product 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield / Purity start->low_yield reheat 1. Reheat to Dissolve Oil 2. Add small amount of hot solvent 3. Cool SLOWLY oiling_out->reheat supersaturated_q Is solution supersaturated? no_crystals->supersaturated_q check_protocol Review Protocol: - Used minimum hot solvent? - Washed with ICE-COLD solvent? low_yield->check_protocol induce Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal supersaturated_q->induce Yes reduce_solvent Too much solvent used. Boil off excess solvent and re-cool. supersaturated_q->reduce_solvent No rerun Repeat recrystallization, possibly with charcoal. check_protocol->rerun No (Error in procedure) chromatography Consider Column Chromatography for difficult impurities. check_protocol->chromatography Yes (Difficult impurity)

Caption: Decision tree for troubleshooting common recrystallization problems.

Purity Assessment

After recrystallization, it is essential to assess the purity of the final product. A combination of methods is recommended for a comprehensive analysis.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Information Provided Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Quantitative purity (% area), detection of non-volatile impurities. High sensitivity and resolution, widely applicable.[11] Requires a suitable chromophore for UV detection.
LC-MS (Liquid Chromatography-Mass Spectrometry) Purity, molecular weight confirmation of main peak and impurities. Provides structural information on impurities, high sensitivity.[12][13] Matrix effects can interfere with analysis.[14]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation, detection of structurally different impurities. Provides detailed structural information, can be used for quantitative analysis (qNMR).[15] Lower sensitivity than HPLC/MS, complex spectra can be difficult to interpret.[11]

| Melting Point Analysis | Indication of purity. | Fast and simple. | Pure compounds have a sharp melting range; impurities typically broaden and depress it. Not quantitative. |

Frequently Asked Questions (FAQs)

  • Q: Can I use a single solvent for recrystallization?

    • A: Possibly, but it can be challenging for this molecule. An ideal single solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[1] Given the mixed polarity of the target compound, finding a single solvent with this perfect solubility profile is difficult. A mixed-solvent system offers more flexibility and is generally more effective.[1]

  • Q: Why can't I just put the hot flask directly into the ice bath?

    • A: This causes the solution to cool too rapidly, leading to a process called "crashing out."[9] This rapid precipitation traps impurities within a poorly formed crystal lattice, defeating the purpose of the purification. Slow, controlled cooling is paramount for achieving high purity.[9]

  • Q: What is the best way to store 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline?

    • A: Like many complex organic molecules, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent potential degradation from light, moisture, or oxygen over time.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1.
  • Liu, J., et al. (2021). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • University of Missouri–St. Louis. (2009). Experiment 9 — Recrystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6,8-Disubstituted Quinolines from Dibromo Precursors.
  • Benchchem. (n.d.). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
  • Benchchem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A.

Sources

Technical Support Center: Handling & Storage of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline . This compound is a highly conjugated, halogenated heterocyclic system. Improper storage rapidly leads to structural degradation, which can introduce artifacts into your biological assays or synthetic workflows.

Rather than just telling you what to do, this guide explains the causality behind each protocol so you can build a self-validating experimental system.

Part 1: Mechanistic Causes of Degradation (The "Why")

To prevent degradation, we must first understand the molecular vulnerabilities of this specific compound. The structure contains three high-risk zones:

  • Photolytic Debromination (The 6,8-Dibromo Quinoline Core): Aryl bromides are highly susceptible to photolytic cleavage. When exposed to ambient laboratory light or UV radiation, the C-Br bonds undergo homolytic cleavage, generating highly reactive aryl radicals[1]. This leads to debrominated byproducts that will drastically alter the steric and electronic profile of your molecule, ruining structure-activity relationship (SAR) data.

  • Oxidative Susceptibility (The Heterocyclic Nitrogens): Both the quinoline nitrogen and the 1H-imidazole ring contain lone pairs that are prone to N-oxidation in the presence of atmospheric oxygen or reactive oxygen species (ROS)[2]. This process is accelerated in solution and leads to the formation of highly polar N-oxide species.

  • Hygroscopicity & Hydrolysis: The basic nature of the imidazole ring makes the free-base form of this compound hygroscopic. Absorption of atmospheric moisture not only throws off gravimetric measurements (weighing errors) but can also facilitate localized micro-hydrolysis if trace acidic or basic impurities are present[3].

Part 2: Troubleshooting & FAQs (The "How")

Q1: My DMSO stock solution turned from pale yellow to dark brown over a few weeks. What happened?

A: This color shift is a classic indicator of oxidative degradation and photolysis[4]. DMSO is hygroscopic and often contains dissolved oxygen and trace dimethyl sulfide. When exposed to ambient light, the 6,8-dibromoquinoline core undergoes photolysis, and the resulting radicals react with dissolved oxygen to form complex, highly conjugated polymeric byproducts (often brown or black).

  • Fix: Always use anhydrous, argon-purged DMSO. Store aliquots in amber vials and never leave the stock solution on the benchtop.

Q2: Why is my in vitro cellular assay suddenly showing high background toxicity and inconsistent IC50 values?

A: You are likely dosing a mixture of the parent compound and its degradation products. Photolytic debromination generates reactive intermediates that can covalently bind to off-target proteins, causing non-specific cytotoxicity. Furthermore, if the imidazole ring has oxidized to an N-oxide, the compound's cell permeability and target affinity will be completely altered.

  • Fix: Validate the integrity of your current stock via LC-MS. If the compound mass shows M-79 or M-80 peaks, debromination has occurred. Discard the stock and prepare a fresh one using the SOP below.

Q3: Can I store the reconstituted solution at -80°C to prevent all degradation?

A: While low temperatures slow down kinetic degradation, repeated freeze-thaw cycles are highly destructive. Freezing forces the solute into concentrated micro-pockets, which can cause precipitation. If the compound precipitates and doesn't fully redissolve upon thawing, your effective concentration will be much lower than calculated.

  • Fix: Create single-use aliquots. Thaw once, use, and discard the remainder.

Part 3: Quantitative Data & Vulnerability Summary

The following table summarizes the primary degradation pathways, their physical indicators, and the kinetic impact on your experiments.

Vulnerability PathwayChemical TriggerPhysical / Analytical SignKinetic ImpactPreventive Strategy
Photolytic Debromination UV / Ambient LightLoss of M+ mass; appearance of M-79/M-158 peaks on LC-MS.Fast (Hours to Days in solution)Amber vials, foil wrapping, minimal bench time.
N-Oxidation Atmospheric O₂, ROSColor change (darkening); increased polarity (earlier HPLC elution).Moderate (Weeks in solution)Argon/N₂ blanketing, tightly sealed PTFE caps.
Hygroscopic Aggregation Ambient MoistureClumping of solid powder; weighing inaccuracies.Slow (Months in solid state)Store solid in a vacuum desiccator at -20°C.

Part 4: Standard Operating Procedures (SOP)

SOP: Preparation and Storage of In Vitro Stock Solutions

To ensure a self-validating protocol, every step here is designed to eliminate one of the mechanistic triggers identified in Part 1.

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound from the -20°C freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic imidazole ring.

  • Solvent Preparation: Use only sealed, anhydrous DMSO (≥99.9% purity). Prior to use, bubble dry Argon gas through the DMSO for 5 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required amount of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline using an anti-static weigh boat. Transfer to an amber glass vial. Add the purged DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) using dark amber microcentrifuge tubes.

  • Inert Blanketing: Gently blow a stream of Argon gas over the headspace of each tube for 3 seconds before capping tightly. Causality: This displaces the oxygen-rich air, preventing N-oxidation of the quinoline and imidazole rings during storage.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a dedicated -20°C or -80°C freezer box protected from light.

Part 5: Visualizations

Below are the systemic workflows and mechanistic pathways detailing the degradation and preservation of the compound.

Degradation Compound 6,8-dibromo-2-[4-(1H-imidazol-1-yl) phenyl]quinoline UV UV/Vis Light Compound->UV O2 Oxygen / ROS Compound->O2 H2O Moisture Compound->H2O Debrom Photolytic Debromination (Radical Formation) UV->Debrom NOx N-Oxidation (Quinoline/Imidazole N-oxides) O2->NOx Hydrate Hygroscopic Adducts (Aggregation) H2O->Hydrate

Mechanistic degradation pathways of the dibromo-quinoline derivative.

Workflow Step1 1. Receive Bulk Powder Step2 2. Purge with Argon/N2 Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Vacuum Desiccator Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Step-by-step workflow for aliquoting and long-term storage.

References

  • UV photolysis of quinoline in interstellar ice analogs Stanford University [Link]

  • Photodegradation of quinoline in water ResearchGate [Link]

  • Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides Chemistry of Materials - ACS Publications [Link]

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reducing steric hindrance effects in 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this synthesis. The core challenge in constructing this molecule lies in overcoming the significant steric hindrance imposed by the bromine atom at the C8 position of the quinoline core. This guide provides detailed troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My Friedländer or Combes-type synthesis to construct the quinoline core is failing or resulting in extremely low yields. What is the primary cause?

Answer: The low yield is almost certainly due to severe steric hindrance. In a classic Friedländer condensation, the cyclization step requires the formation of a six-membered ring. The bulky bromine atom at the C8-position (originating from the 2-amino-3,5-dibromophenyl precursor) sterically clashes with the large 4-(1H-imidazol-1-yl)phenyl group that is being installed at the C2-position. This clash raises the activation energy of the transition state for the crucial intramolecular cyclization and dehydration step, making the reaction kinetically unfavorable under standard conditions.

Potential Solutions:

  • Harsh Reaction Conditions: While sometimes effective, increasing temperature or using strong acids (common in Skraup or Doebner-von Miller reactions) can lead to decomposition of the imidazole moiety or other sensitive functional groups.[1] This approach should be used with caution.

  • Catalyst Modification: Experimenting with milder Lewis or Brønsted acid catalysts (e.g., p-toluenesulfonic acid, iodine) may provide a more favorable reaction pathway with fewer side products compared to aggressive mineral acids.[1]

  • Strategic pivot (Recommended): The most effective solution is to change the synthetic strategy to one that avoids this specific steric clash during the ring-forming step. The recommended approach is the "Dihydroquinolinone Pathway," which is detailed in the FAQ section.

Question 2: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between a 6,8-dibromo-2-haloquinoline and 4-(1H-imidazol-1-yl)phenylboronic acid, but the reaction is sluggish and incomplete. Why?

Answer: This is another classic manifestation of steric hindrance, specifically affecting the catalyst's efficacy. The C8-bromine atom physically obstructs the coordination of the bulky palladium-phosphine complex to the C2 position, which is necessary for the oxidative addition step of the catalytic cycle.[2][3] Furthermore, the quinoline's nitrogen atom can coordinate to the palladium center, but the C8-bromo group can again interfere with the optimal geometry required for catalysis.[2] A secondary issue could be the imidazole nitrogen acting as a competing ligand and partially poisoning the catalyst.

Potential Solutions:

  • Ligand and Catalyst Selection: The choice of ligand is critical for overcoming steric barriers.[1]

    • Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to create a highly active, coordinatively unsaturated palladium center that can more readily access hindered sites.

    • Smaller Ligands: In some cases, using smaller ligands on the metal catalyst might allow better access to the sterically crowded reaction site.[1]

  • Reaction Conditions:

    • Temperature: Increasing the temperature can help overcome the activation energy barrier, but must be balanced against potential degradation.

    • Solvent: Screening a range of solvents with varying polarities (e.g., toluene, dioxane, DMF) can influence the reaction pathway and catalyst stability.[1]

Parameter Conventional Approach Recommended for Hindered Substrate Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Precursors generate a more active Pd(0) species in situ.
Ligand PPh₃Buchwald-type biarylphosphines (XPhos, SPhos)Creates a more active and sterically accessible catalytic center.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases can facilitate the transmetalation step.
Temperature 80-90 °C100-120 °CProvides sufficient energy to overcome the steric barrier.

Question 3: My reaction produces a complex mixture of poly-brominated or partially de-brominated byproducts. How can I improve selectivity?

Answer: This issue typically arises from reaction conditions that are too harsh or from the inherent electronic properties of the substituted quinoline.

  • Over-bromination: If you are performing bromination on a pre-formed quinoline ring, the existing substituents will direct the position of further bromination. Using an excess of a powerful brominating agent (e.g., Br₂) can easily lead to poly-bromination.[4]

  • De-bromination: Palladium-catalyzed reactions, especially under reducing conditions or at high temperatures with certain ligands, can sometimes lead to reductive dehalogenation as a side reaction.

  • Incorrect Regioselectivity: In some functionalization reactions, multiple C-H or C-Br sites are susceptible to reaction. The C6 and C8 positions have different steric and electronic environments, which can be exploited.[1]

Potential Solutions:

  • Control Stoichiometry: Use a precise amount (1.0-1.1 equivalents per desired substitution) of the brominating agent, such as N-bromosuccinimide (NBS), which is generally milder than molecular bromine.[4]

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[4]

  • Protecting Groups: In complex syntheses, temporarily blocking more reactive sites with protecting groups can direct the reaction to the desired position.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions regarding the synthesis of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline.

Question 1: What is the most reliable and field-proven synthetic strategy to bypass the steric hindrance issues in this synthesis?

Answer: The most successful strategy involves building a flexible, non-aromatic precursor first and then converting it to the rigid, aromatic quinoline in the final step. This is known as the Dihydroquinolinone Pathway . This multi-step approach circumvents the steric clash inherent in a direct, one-pot cyclization.

The general workflow is as follows:

  • Claisen-Schmidt Condensation: React 1-(2-amino-3,5-dibromophenyl)ethanone with 4-(1H-imidazol-1-yl)benzaldehyde. This base-catalyzed aldol condensation forms a 2'-aminochalcone intermediate. This step is highly efficient as it involves intermolecular reactions on accessible functional groups.[5][6]

  • Intramolecular Cyclization: The resulting chalcone undergoes a spontaneous or mildly acid/base-catalyzed intramolecular Michael addition to form the 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]-2,3-dihydroquinolin-4(1H)-one. The tetrahedral (sp³) nature of the C2 and C3 carbons in this intermediate minimizes the steric repulsion that plagues the planar quinoline synthesis.[5][6]

  • Oxidative Aromatization: The dihydroquinolinone is then aromatized to the final quinoline product. This dehydrogenation can be achieved with a variety of mild oxidizing agents. A particularly effective method is using molecular iodine in methanol under reflux, which affords the corresponding 4-methoxyquinoline in high yield.[5] Other oxidants like DDQ or MnO₂ can also be employed.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidative Aromatization A 1-(2-amino-3,5-dibromophenyl)ethanone C 2'-Aminochalcone Intermediate A->C Base (e.g., NaOH, KOH) Low Temperature B 4-(1H-imidazol-1-yl)benzaldehyde B->C Base (e.g., NaOH, KOH) Low Temperature D 2,3-Dihydroquinolin-4(1H)-one (Flexible Intermediate) C->D Spontaneous or Mild Acid/Base E Target Molecule: 6,8-Dibromo-2-arylquinoline D->E Oxidant (e.g., I₂/MeOH) Heat

Caption: Recommended Dihydroquinolinone Synthesis Workflow.

Question 2: Beyond sterics, how do the C6 and C8 bromine atoms influence the molecule's reactivity?

Answer: The bromine atoms have significant electronic effects and other properties:

  • Inductive Electron Withdrawal: As halogens, the bromines are strongly electron-withdrawing through the sigma bonds (inductive effect). This deactivates the carbocyclic ring, making it less susceptible to electrophilic aromatic substitution (e.g., nitration, further halogenation).[4]

  • Resonance Electron Donation: The lone pairs on the bromine atoms can be donated into the pi-system (resonance effect), but this is generally weaker than the inductive withdrawal for halogens.

  • Heavy Atom Effect: The presence of heavy atoms like bromine can promote intersystem crossing (ISC) from an excited singlet state to a triplet state upon photoexcitation. This property is relevant in photophysical studies and can influence the molecule's fluorescence quantum yield.[7]

  • Modulation of pKa: The electron-withdrawing nature of the bromines can lower the pKa of nearby acidic or basic centers in the molecule.[7]

Question 3: My target application requires high purity. What are the key purification challenges for this compound?

Answer: The purification of the final compound and its intermediates can be challenging due to several factors:

  • Low Solubility: Poly-aromatic and halogenated compounds often have poor solubility in common organic solvents, making recrystallization difficult. A screening of solvent systems (e.g., DMF/water, Dioxane/Hexane, Chloroform/Methanol) is recommended.

  • Similar Polarity of Byproducts: Side products, such as mono-brominated or debrominated analogs, can have very similar polarity to the desired product, complicating separation by column chromatography.

  • Recommended Purification Technique: For final purification, column chromatography on silica gel is typically required. Using a gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. If separation is still difficult, reverse-phase chromatography (C18 silica) may offer a different selectivity profile. All new compounds should be characterized thoroughly using NMR, mass spectrometry, and IR spectroscopy.[8]

G cluster_0 Problem: Low Yield in Direct Coupling cluster_1 Analysis cluster_2 Solutions A Steric Hindrance C8-Bromo group blocks C2 position B Catalyst Inaccessibility Large Pd-ligand complex cannot coordinate effectively A->B C High Activation Energy Transition state for cyclization is destabilized A->C E Catalyst Optimization Use bulky, electron-rich ligands (e.g., XPhos) to enhance catalyst activity B->E D Strategic Change Adopt Dihydroquinolinone Pathway to build a flexible intermediate first C->D

Caption: Troubleshooting Logic for Steric Hindrance Issues.

References
  • How to overcome poor regioselectivity in quinoline functionaliz
  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • avoiding drastic conditions for the bromination of quinoline deriv
  • Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis - Benchchem.
  • Application Notes and Protocols for the Synthesis of 6,8-Disubstituted Quinolines
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem.
  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines - MDPI. [Link]

  • Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature - ACS Publications. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. [Link]

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  • 2-ARYL-6,8-Dibromoquinolinones as synthons for the synthesis of Polysubstituted 4-ARYL-6-Oxopyrrolo [3,2,1-ij] Quinolines - Unisa Institutional Repository. [Link]

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Validation & Comparative

A Comparative Guide to the DNA Binding Affinity of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential DNA binding affinity of the novel quinoline derivative, 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline. While direct experimental data for this specific compound is not yet broadly published, this document synthesizes information from structurally related quinoline compounds and established DNA binding agents to provide a predictive comparison and detailed experimental workflows for its characterization.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development interested in the exploration of new DNA-targeting therapeutic agents.

Introduction: The Quinoline Scaffold in DNA Recognition

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples demonstrating significant biological activity, including anticancer and antimicrobial properties.[1][2][3] A key mechanism of action for many of these compounds is their ability to interact with DNA, either through intercalation between base pairs or by binding to the minor groove, leading to the inhibition of essential cellular processes like DNA replication and transcription.[1][2][4]

The target molecule, 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline, possesses several structural features that suggest a strong potential for DNA binding:

  • A Planar Aromatic System: The extended, planar quinoline ring is a common feature of DNA intercalators, allowing it to slip between the stacked base pairs of the DNA double helix.[1][5]

  • Substituent Effects: The presence of bromine atoms at the 6 and 8 positions can enhance the lipophilicity and modulate the electronic properties of the quinoline ring, potentially influencing DNA binding affinity.[6][7]

  • An Imidazole Moiety: The imidazole group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the specific recognition of DNA sequences.

Given these characteristics, it is hypothesized that 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline will exhibit significant DNA binding affinity, likely through an intercalative mode. This guide will outline the established methodologies to quantify this interaction and compare its potential affinity with well-characterized DNA binding agents.

Comparative Landscape: Benchmarking Against Established DNA Binders

To contextualize the potential DNA binding affinity of our target compound, we will compare it to three well-established DNA binding agents with distinct mechanisms of action: Ethidium Bromide (an intercalator), Doxorubicin (an intercalator and topoisomerase II inhibitor), and Hoechst 33258 (a minor groove binder).

CompoundBinding ModeTypical Binding Constant (K)Key Characteristics
Ethidium Bromide Intercalation10^4 - 10^6 M⁻¹[8]Fluorescence intensity significantly increases upon DNA binding.[9] Binds with little to no base sequence preference.
Doxorubicin Intercalation~0.1 x 10^6 M⁻¹ to 0.68 x 10^5 L mol⁻¹[10][11]Intercalates primarily at 5'-GC-3' or 5'-CG-3' sequences. Also inhibits topoisomerase II.
Hoechst 33258 Minor Groove BindingHigh affinity (Kd ~1-10 nM) to A-T rich regions[12]Binds preferentially to the minor groove of A-T rich sequences.[13] Exhibits a significant increase in fluorescence upon binding.[14]
6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (Hypothesized) Intercalation/Minor Groove BindingTo be determinedThe planar quinoline core suggests intercalation, while the imidazole substituent could contribute to groove binding and sequence selectivity.

Experimental Protocols for Determining DNA Binding Affinity

The following section details the step-by-step experimental procedures to accurately determine the DNA binding affinity of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline.

UV-Visible Spectrophotometry

This technique is used to monitor the changes in the absorption spectrum of the compound upon interaction with DNA.

Causality: The binding of a small molecule to DNA can cause shifts in the absorption maxima (hypochromic or hyperchromic effects), indicating an interaction.

Protocol:

  • Prepare a stock solution of the quinoline compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

  • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

  • In a quartz cuvette, place a fixed concentration of the quinoline compound.

  • Titrate with increasing concentrations of ctDNA.

  • Record the UV-Vis spectrum after each addition of DNA.

  • Analyze the data using the Wolfe-Shimer equation to determine the intrinsic binding constant (Kb).

Caption: UV-Visible Spectrophotometry Workflow.

Fluorescence Spectroscopy

This method is highly sensitive for detecting changes in the fluorescence properties of a compound upon DNA binding.

Causality: The fluorescence of a molecule can be quenched or enhanced upon binding to DNA due to changes in its local environment.

Protocol:

  • Prepare solutions as described for UV-Vis spectrophotometry.

  • Excite the quinoline compound at its maximum absorption wavelength and record the emission spectrum.

  • Titrate with increasing concentrations of ctDNA.

  • Record the fluorescence emission spectrum after each addition.

  • Analyze the fluorescence quenching or enhancement data using the Stern-Volmer equation to determine the binding constant (Ksv) and the number of binding sites (n).

Caption: Fluorescence Spectroscopy Workflow.

Competitive Binding Assay with Ethidium Bromide

This assay determines if the compound can displace a known DNA intercalator, providing evidence for an intercalative binding mode.

Causality: A compound that binds to the same site as Ethidium Bromide (EtBr) will displace it, leading to a decrease in the fluorescence of the EtBr-DNA complex.

Protocol:

  • Prepare a solution of ctDNA and Ethidium Bromide in buffer and allow it to equilibrate.

  • Record the initial fluorescence of the EtBr-DNA complex (Excitation ~520 nm, Emission ~600 nm).

  • Titrate this solution with increasing concentrations of the quinoline compound.

  • Record the fluorescence after each addition.

  • A significant decrease in fluorescence indicates that the quinoline compound is displacing EtBr, suggesting an intercalative binding mode. The binding affinity can be calculated using the classical Stern-Volmer equation or by more complex models if necessary.[15][16]

Caption: Ethidium Bromide Displacement Assay.

Conclusion and Future Directions

While the precise DNA binding affinity of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline remains to be experimentally determined, its structural features strongly suggest it is a promising candidate for a DNA-targeting agent. The methodologies outlined in this guide provide a robust framework for its characterization. Future studies should also include circular dichroism to assess conformational changes in DNA upon binding, and isothermal titration calorimetry to determine the thermodynamic parameters of the interaction. Furthermore, molecular docking studies could provide valuable insights into the specific binding mode and potential sequence selectivity of this novel quinoline derivative.[17][18] The exploration of such compounds is vital for the development of the next generation of targeted cancer therapies.[3][6][19]

References

  • Jolanta Tarasiuk, Barbara Stefanska, Elzbieta Plodzich, Jerzy Konopa. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro. Cancer Chemother Pharmacol. 1979;2(1):7-10. [Link]

  • Pabitra Narayan Samanta, S. C. L. Kamerlin, A. K. Das. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Phys. Chem. Chem. Phys., 2017,19, 28720-28732. [Link]

  • Zahra Rezaei, Kobra Rostami, Ali Akbar Khandar, Farideh Chayjan, Ali Akbar Saboury. Increasing DNA binding affinity of doxorubicin by loading on Fe3O4 nanoparticles: A multi-spectroscopic study. Spectrochim Acta A Mol Biomol Spectrosc. 2020 Mar 15:229:117985. [Link]

  • A I Olives, M A Martin, A Gonzalez, M L Tascón. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. Anal Biochem. 2006 Aug 15;355(2):231-9. [Link]

  • UKEssays. Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA. UKEssays.com. Published August 17, 2017. [Link]

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  • S. T. Howard, C. A. Laughton, M. S. Searle. DNA minor groove recognition by bis-benzimidazole analogues of Hoechst 33258: Insights into structure—DNA affinity relationships assessed by fluorescence titration measurements. Nucleic Acids Research. 1999; 27(21): 4238–4246. [Link]

  • P. O. Vardevanyan, A. T. Karapetyan, A. P. Antonyan, G. A. Manukyan, V. F. Morozov. The binding of ethidium bromide with DNA: interaction with single- and double-stranded structures. Experimental and Molecular Biology. 2001; 1: 36-41. [Link]

  • Priyank Purohit, Ravi K. Mittal, Kavita Khatana. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. 2022; 22(2): 344-348. [Link]

  • A S Zasedatelev, A L Zhuze, K Zimmer, S L Grokhovsky, V G Tumanyan, G V Gursky, B P Gottikh. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip. Nucleic Acids Res. 1999 Nov 1;27(21):4238-46. [Link]

  • ResearchGate. Relative DNA binding affinity of doxorubicin and doxorubicinol measured... ResearchGate Website. [Link]

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  • ResearchGate. How does ethidium bromide bind to DNA?. ResearchGate Website. Published May 11, 2020. [Link]

  • N. A. Al-Salahi, S. A. Al-Omar, M. A. Al-Obaid. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2025; 15(45): 22867-22888. [Link]

  • David W. Ussery, W. David Wilson. A simple, high-resolution method for establishing DNA binding affinity and sequence selectivity. Biopolymers. 2001 Jun 27;59(1):1-13. [Link]

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  • Maryam Arabi, Hassan Karimi-Maleh, Fatemeh Karimi, Asmaa A. Al-Aboudi. Doxorubicin Anticancer Drug Monitoring by ds-DNA-Based Electrochemical Biosensor in Clinical Samples. Biosensors (Basel). 2021 Jul 9;11(7):231. [Link]

  • M J Waring, K R Fox. Binding of quinoline analogues of echinomycine to DNA-role of the chromophores. Biochem J. 1983 Oct 15;215(2):295-303. [Link]

  • Heiko Ihmels, Jan Gries, Thomas J. J. Müller, et al. Comparative studies on the DNA-binding properties of linear and angular dibenzoquinolizinium ions. J Org Chem. 2006 Oct 27;71(22):8436-44. [Link]

  • ResearchGate. Is there a technique for quantification of the binding affinity of a protein to a stretch of DNA?. ResearchGate Website. Published April 9, 2013. [Link]

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  • Tim H. J. Vierbuchen, Michiel Vermeulen. Determining DNA–Protein Binding Affinities and Specificities from Crude Lysates Using a Combined SILAC/TMT Labeling Strategy. J Am Soc Mass Spectrom. 2023; 34(7): 1297–1306. [Link]

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  • Paola Ciossani, Antonella Sarno, Mariantonietta Maiorino, et al. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers (Basel). 2020 Feb 14;12(2):447. [Link]

  • Mariagrazia R. Chitre, Simona S. Chitre, and G. S. S. G. S. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. Eur J Med Chem. 2021 Aug 5;220:113470. [Link]

  • Yuriy V. Zasonov, Alexander D. Volodin, Denis V. Korchagin, et al. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank. 2024; 2024(4): M1922. [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate Website. Published January 15, 2022. [Link]

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Comparative Photostability Guide: 6,8-Dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline Under UV Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in photochemistry and drug development, I frequently evaluate the environmental and operational stability of highly functionalized heterocyclic scaffolds. Quinoline derivatives are ubiquitous in medicinal chemistry and advanced materials, but their photostability under ultraviolet (UV) irradiation is a critical parameter that dictates their formulation requirements and shelf-life[1].

This guide provides an in-depth, objective comparison of the photostability of 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (DBIQ) against structurally related alternatives. By examining the causality behind its photochemical degradation, we can establish rigorous, self-validating protocols for evaluating similar light-sensitive compounds.

Structural Causality: The Photochemical Mechanics

To understand the photostability of DBIQ, we must deconstruct its molecular architecture and analyze how each moiety interacts with UV photons (290–400 nm):

  • The Quinoline Core: The unsubstituted quinoline ring is susceptible to photo-oxidation, often degrading into hydroxyquinolines or ring-opened products under prolonged UV exposure[2].

  • The 2-Phenyl Extension: The addition of a phenyl ring at the C2 position extends the π-conjugation system, shifting the absorption maximum ( λmax​ ) toward the UVA/visible boundary. This extended chromophore increases the molecule's cross-section for photon capture[3].

  • The 6,8-Dibromo Substitution (The Heavy Atom Effect): This is the most critical factor governing DBIQ's photostability. Halogen substituents—specifically heavy atoms like bromine—induce strong spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ )[4]. While this quenches fluorescence, the long-lived triplet state readily transfers energy to ground-state oxygen, generating highly reactive singlet oxygen ( 1O2​ ). Furthermore, the relatively low bond dissociation energy of the C-Br bond makes the molecule highly susceptible to homolytic cleavage (photodehalogenation) under UVB irradiation[5].

  • The Imidazole Ring: The electron-rich 1H-imidazol-1-yl group acts as a potential site for electrophilic attack by the photogenerated singlet oxygen, accelerating the overall degradation kinetics.

Photochem S0 DBIQ (S0) Ground State S1 Excited Singlet (S1) S0->S1 UV (290-360 nm) T1 Excited Triplet (T1) S1->T1 ISC (Heavy Atom) Deg1 Photodehalogenation (Loss of Br•) S1->Deg1 C-Br Cleavage ROS Singlet Oxygen (1O2) T1->ROS Energy Transfer Deg2 Photo-oxidation (Quinolinones) ROS->Deg2 Oxidation

Jablonski diagram illustrating the UV-induced photodegradation pathways of DBIQ.

Comparative Performance Data

To objectively evaluate DBIQ, we compare its photostability metrics against three reference compounds:

  • 2-Phenylquinoline (2-PQ): A baseline to observe the core without halogens or imidazole[3].

  • 6,8-Dichloro-2-[4-(1H-imidazol-1-yl)phenyl]quinoline (DCIQ): An analog substituting bromine with chlorine to demonstrate the impact of bond dissociation energy.

  • Chloroquine (CQ): A standard quinoline-based pharmaceutical reference.

The data below summarizes the kinetic degradation parameters when exposed to a standardized broad-spectrum UV source (Solar Simulator, 50 W/m² irradiance in the 300–400 nm range) in an aerated methanolic solution.

Compound λmax​ (nm)Photobleaching Quantum Yield ( Φpb​ )Half-Life ( t1/2​ ) under UVPrimary Photodegradation Pathway
DBIQ (Target) 335 4.2×10−3 45 minPhotodehalogenation (loss of Br), Photo-oxidation
DCIQ (Analog) 330 1.8×10−3 110 minPhoto-oxidation (C-Cl bond is more stable than C-Br)
2-PQ (Baseline) 315 8.5×10−5 > 400 minSlow photo-oxidation to quinolinones
Chloroquine (Ref) 343 1.2×10−4 > 300 minN-dealkylation, slow ring oxidation

Key Insight: DBIQ exhibits a significantly shorter photolytic half-life compared to its chlorinated analog and the unsubstituted baseline. The causality is clear: the 6,8-dibromo substitution acts as an Achilles' heel under UV light, driving rapid photodehalogenation and accelerating ROS-mediated self-destruction[4].

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, photostability must be measured using a self-validating system. Simply placing a sample under a lamp is insufficient; variations in photon flux and inner-filter effects will invalidate the data. The following protocol ensures kinetic accuracy.

Workflow: Determination of Photolytic Kinetics

Step 1: Optical Matching (Critical Step) Prepare solutions of DBIQ and comparative alternatives in HPLC-grade methanol. Adjust the concentrations so that the absorbance at the irradiation wavelength ( λirr​ ) is exactly 0.1±0.02 AU. Causality: Keeping absorbance low and matched prevents the "inner-filter effect," ensuring that all molecules in the cuvette experience a uniform photon flux, making the kinetic decay independent of concentration gradients.

Step 2: Actinometry and Irradiation Calibrate the UV light source (e.g., Xenon arc lamp with a WG320 filter) using a standard chemical actinometer (e.g., potassium ferrioxalate). Place the optically matched samples in sealed quartz cuvettes to prevent solvent evaporation while allowing full UV transmission.

Step 3: Kinetic Sampling Irradiate the samples under continuous stirring. Withdraw 50 µL aliquots at predefined intervals (e.g., t=0,10,20,30,45,60,90,120 minutes). Store aliquots immediately in amber HPLC vials at 4°C to halt any secondary dark reactions.

Step 4: LC-HRMS Analysis Analyze the aliquots using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS).

  • Track the decay of the parent mass ( [M+H]+ ).

  • Monitor for the appearance of [M−Br+H]+ and [M−2Br+H]+ to confirm photodehalogenation.

  • Monitor for [M+16]+ to confirm photo-oxidation (addition of oxygen).

Step 5: Data Modeling Plot ln(Ct​/C0​) versus time. A linear fit indicates pseudo-first-order kinetics, allowing for the calculation of the degradation rate constant ( k ) and half-life ( t1/2​=ln(2)/k ).

Workflow Prep 1. Sample Preparation Optically matched solutions (Abs ~0.1) Irrad 2. UV Irradiation Solar Simulator (Actinometry Calibrated) Prep->Irrad Sample 3. Kinetic Sampling Aliquots at defined intervals Irrad->Sample Analysis 4. LC-HRMS Analysis Quantify decay & identify photoproducts Sample->Analysis Model 5. Kinetic Modeling Determine pseudo-first-order constants Analysis->Model

Self-validating experimental workflow for comparative photostability assessment.

Application Insights & Formulation Strategy

For drug development professionals utilizing the DBIQ scaffold (often explored as kinase inhibitors or antimalarial agents), its pronounced photo-instability presents a specific challenge.

Because the primary degradation mechanism is driven by the excitation of the extended π -system and subsequent C-Br cleavage[5], standard antioxidant excipients (like ascorbic acid) will only mitigate the secondary photo-oxidation pathways. They will not prevent the primary photodehalogenation event.

Recommendations:

  • Solid-State Handling: DBIQ must be handled under amber lighting during synthesis and formulation.

  • Formulation: Final pharmaceutical preparations should utilize opaque blister packaging or UV-blocking coatings (e.g., titanium dioxide in tablet film coats) to entirely block photon access to the quinoline chromophore.

  • Structural Optimization: If photostability is a hard requirement for the target product profile (TPP), medicinal chemists should consider replacing the 6,8-dibromo substituents with bioisosteric groups that possess higher bond dissociation energies, such as chloro- or trifluoromethyl (-CF3) groups, which resist photolytic cleavage while maintaining similar lipophilicity and steric bulk.

Sources

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